molecular formula C17H13NO3 B3190408 Graveolinine CAS No. 4179-37-7

Graveolinine

货号: B3190408
CAS 编号: 4179-37-7
分子量: 279.29 g/mol
InChI 键: QGCORDIPOBZNKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Graveolinine (CAS 4179-37-7), with the molecular formula C17H13NO3, is a natural alkaloid compound isolated from the plant Ruta graveolens L. (Common Rue Herb) . This 2-phenyl quinoline alkaloid has garnered significant research interest due to its diverse pharmacological potential, particularly in neuroscience and oncology. In neuroscience research, this compound derivatives have been identified as promising multi-target agents for studying Alzheimer's disease. One key derivative has demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 0.72 μM and 0.16 μM, respectively . This derivative also exhibited significant inhibition of self-induced β-amyloid (Aβ) aggregation, a key pathological feature of Alzheimer's. Furthermore, in vivo studies confirmed that this derivative could significantly ameliorate cognitive deficits in scopolamine-treated mice, highlighting its potential for research into cognitive enhancement . In cancer research, this compound and its structural isomer, Graveoline, have shown potent anti-angiogenesis activities, inhibiting the formation of new blood vessels that tumors need to grow . Studies on Graveoline have revealed that it can trigger both apoptosis and a novel apoptosis-independent autophagic signaling pathway in skin melanoma cells, making it a compelling compound for investigating programmed cell death mechanisms in cancer . The compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

4179-37-7

分子式

C17H13NO3

分子量

279.29 g/mol

IUPAC 名称

2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline

InChI

InChI=1S/C17H13NO3/c1-19-16-9-14(18-13-5-3-2-4-12(13)16)11-6-7-15-17(8-11)21-10-20-15/h2-9H,10H2,1H3

InChI 键

QGCORDIPOBZNKC-UHFFFAOYSA-N

规范 SMILES

COC1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4

熔点

116 - 117 °C

物理描述

Solid

产品来源

United States

Foundational & Exploratory

Graveolinine: A Technical Guide to Its Natural Sources, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graveolinine, a quinoline alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known interactions with cellular signaling pathways. Quantitative data on the occurrence of this compound in various plant species is summarized, and a step-by-step experimental workflow for its extraction and purification is presented. Furthermore, this document elucidates the interaction of this compound with the KRAS protein and its potential implications for the MAPK signaling pathway, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Rutaceae family. The principal species known to contain this alkaloid are Ruta graveolens (common rue), Ruta chalepensis (fringed rue), and Lunasia amara. It has also been reported in Ruta angustifolia. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting season.

Table 1: Quantitative Data on this compound Content in Natural Sources

Plant SpeciesPlant PartThis compound Content/YieldReference(s)
Ruta graveolensPlantPresent (quantitative data not specified)[1]
Lunasia amaraBarkContains 4-methoxy-2-(3',4'-methylenedioxy-phenyl)-quinoline (this compound) among other alkaloids. Specific yield not provided.[1]
Ruta chalepensisLeaves and StemsGraveoline (a related compound) was isolated. The presence of this compound is implied by its name association with the Ruta genus, though specific yield is not detailed in the provided search results.[2]

Note: Specific quantitative yields of this compound from these natural sources are not extensively reported in the available literature. The presence is confirmed, but percentage content or extraction yields are often not specified.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation and final purification by crystallization. The following protocols are compiled from general procedures for alkaloid isolation from Ruta and Lunasia species.

Extraction

Objective: To extract crude alkaloids, including this compound, from the plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Ruta graveolens)

  • Methanol or Ethyl Acetate (analytical grade)

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Macerate the dried and powdered plant material in methanol or ethyl acetate at room temperature for 48-72 hours. The solvent-to-plant material ratio is typically 10:1 (v/w).

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Separation

Objective: To isolate this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh or 70-230 mesh) for column chromatography[3]

  • Glass column

  • Elution solvents: A gradient of n-hexane and ethyl acetate is commonly used.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the top of the column. Alternatively, for dry loading, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as n-hexane, and gradually increase the polarity by adding increasing amounts of ethyl acetate. A typical gradient might be from 100% n-hexane to a mixture of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

  • Identification: Visualize the TLC plate under a UV lamp. Fractions containing the compound of interest (this compound) will show a distinct spot. Combine the fractions that contain pure this compound.

  • Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain isolated this compound.

Purification by Crystallization

Objective: To obtain high-purity this compound crystals.

Materials:

  • Isolated this compound

  • Suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture of solvents like n-hexane/acetone or n-hexane/ethyl acetate)[2]

  • Erlenmeyer flask

  • Hot plate

  • Filter paper and funnel

Procedure:

  • Dissolve the isolated this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool down slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Dry the crystals in a desiccator to remove any residual solvent. The purity of the crystals can be confirmed by melting point determination and spectroscopic analysis.

Experimental Workflow and Signaling Pathway Diagrams

Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural plant sources.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Ruta graveolens leaves) Extraction Extraction (Methanol or Ethyl Acetate) Plant_Material->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration1 Concentration (Rotary Evaporator) Filtration1->Concentration1 Crude_Extract Crude Alkaloid Extract Concentration1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Pure_Fractions Combined Pure this compound Fractions Fraction_Collection->Pure_Fractions Concentration2 Concentration (Rotary Evaporator) Pure_Fractions->Concentration2 Crystallization Crystallization (e.g., Ethanol) Concentration2->Crystallization Filtration2 Filtration & Drying Crystallization->Filtration2 Pure_this compound Pure this compound Crystals Filtration2->Pure_this compound MAPK_Pathway This compound This compound KRAS_GTP KRAS-GTP (Active) This compound->KRAS_GTP Interacts with (potential disruption of membrane association) EGFR Growth Factor Receptor (e.g., EGFR) KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP Activates KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates

References

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Graveolinine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Graveolinine is a quinoline alkaloid found in plants of the Rutaceae family, notably Ruta graveolens. While it has garnered interest for its potential pharmacological activities, its complete biosynthetic pathway in plants has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon the established pathways of quinoline alkaloid formation in plants. We present a putative pathway, detail generalized experimental protocols for its full elucidation, and provide templates for the quantitative data that such studies would yield. This document is intended to serve as a foundational resource for researchers investigating the natural product chemistry and metabolic engineering of this compound.

Introduction

This compound is a specialized metabolite belonging to the quinoline alkaloid class, which is characterized by a quinoline heterocyclic scaffold. These compounds are predominantly found in the Rutaceae family. The biosynthesis of quinoline alkaloids is generally understood to originate from the shikimate pathway, with anthranilic acid serving as a key precursor. This guide synthesizes the available information to propose a biosynthetic route to this compound and outlines the necessary experimental approaches to validate and complete our understanding of this pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages:

  • Formation of the precursor, anthranilic acid, via the shikimate pathway.

  • Construction of the core 4-hydroxy-2(1H)-quinolone scaffold.

  • Subsequent tailoring reactions to yield the final this compound structure.

Stage 1: Formation of Anthranilic Acid

The pathway begins with primary metabolism, specifically the shikimate pathway, which produces the aromatic amino acid tryptophan. Anthranilic acid is an intermediate in the tryptophan biosynthesis pathway and can also be derived from tryptophan itself.

Stage 2: Assembly of the Quinolone Core

A key step in the formation of quinoline alkaloids is the condensation of an anthranilate derivative with a short-chain acyl-CoA, typically malonyl-CoA.[1][2] This reaction is catalyzed by a type III polyketide synthase (PKS).

  • Activation of Anthranilic Acid: Anthranilic acid is first activated to its coenzyme A thioester, anthraniloyl-CoA.

  • Condensation and Cyclization: Anthraniloyl-CoA undergoes condensation with one molecule of malonyl-CoA, followed by an intramolecular cyclization and aromatization to form the 4-hydroxy-2(1H)-quinolone scaffold.[3][4] An N-methylated precursor, N-methylanthraniloyl-CoA, could also be utilized at this stage.

Stage 3: Tailoring of the Quinolone Core

To arrive at the final structure of this compound (N-methyl-2-(3,4-methylenedioxyphenyl)-4-quinolone), the 4-hydroxy-2(1H)-quinolone intermediate would need to undergo a series of tailoring reactions. The specific enzymes for these steps in this compound biosynthesis have not yet been identified, but are proposed based on known enzymatic reactions in plant secondary metabolism. These likely include:

  • N-methylation: If not already incorporated, the nitrogen atom of the quinolone ring is methylated, likely by an N-methyltransferase utilizing S-adenosyl methionine (SAM) as the methyl donor.

  • Formation of the Phenyl Sidechain: The phenyl group at the 2-position is likely derived from a separate branch of the phenylpropanoid pathway.

  • Formation of the Methylenedioxy Bridge: The characteristic methylenedioxy bridge on the phenyl sidechain is typically formed by a cytochrome P450-dependent enzyme that catalyzes the cyclization of adjacent hydroxyl and methoxy groups.

The following diagram illustrates the proposed biosynthetic pathway.

This compound Biosynthesis Pathway cluster_0 Shikimate Pathway cluster_1 Quinolone Core Formation cluster_2 Hypothetical Tailoring Steps Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Anthraniloyl_CoA Anthraniloyl-CoA Anthranilate->Anthraniloyl_CoA CoA Ligase 4H2Q 4-Hydroxy-2(1H)-quinolone Anthraniloyl_CoA->4H2Q Type III PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->4H2Q Intermediate_1 Quinolone Intermediate 4H2Q->Intermediate_1 [Addition of Phenyl Group] This compound This compound Intermediate_1->this compound N-methyltransferase, Cytochrome P450

A putative biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

The following are detailed, generalized methodologies for the key experiments required to fully elucidate and validate the biosynthetic pathway of this compound.

Precursor Feeding Studies

This method is used to identify the precursors of a metabolic pathway by supplying labeled compounds to the plant or cell culture and tracking the incorporation of the label into the final product.

Objective: To confirm anthranilic acid and other proposed intermediates as precursors for this compound.

Methodology:

  • Preparation of Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled anthranilic acid, L-tryptophan, and proposed phenylpropanoid intermediates.

  • Administration to Plant System:

    • For whole plants (Ruta graveolens), administer the labeled precursor through hydroponic solution, stem injection, or leaf surface application.

    • For cell suspension cultures, add the filter-sterilized labeled precursor to the culture medium.

  • Incubation: Allow the plant or cell culture to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

  • Extraction: Harvest the plant tissue or cells and perform a solvent-based extraction for alkaloids.

  • Analysis:

    • Purify this compound from the extract using High-Performance Liquid Chromatography (HPLC).

    • Analyze the purified this compound using Mass Spectrometry (MS) to detect the incorporation of ¹³C, or by scintillation counting for ¹⁴C.

  • Interpretation: An increase in the mass of this compound corresponding to the incorporated stable isotope, or the detection of radioactivity, confirms the precursor-product relationship.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in the biosynthetic pathway.

Objective: To identify and characterize the Type III PKS and putative tailoring enzymes (e.g., methyltransferases, cytochrome P450s).

Methodology for a Type III PKS:

  • Protein Extraction: Homogenize young leaf tissue of Ruta graveolens in a suitable extraction buffer to obtain a crude protein extract.

  • Assay Mixture: Prepare a reaction mixture containing:

    • The crude protein extract.

    • The proposed substrates: anthraniloyl-CoA and malonyl-CoA.

    • A suitable buffer at optimal pH.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a set time.

  • Reaction Quenching and Extraction: Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent like ethyl acetate.

  • Product Identification: Analyze the extract using HPLC and LC-MS to identify the formation of 4-hydroxy-2(1H)-quinolone by comparing with an authentic standard.

  • Enzyme Purification: If activity is detected, purify the responsible enzyme from the crude extract using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

Transcriptome Analysis

Transcriptome analysis can identify candidate genes encoding biosynthetic enzymes by comparing gene expression in tissues with high and low levels of this compound production.

Objective: To identify candidate genes for the PKS, methyltransferases, and cytochrome P450s involved in this compound biosynthesis.

Methodology:

  • Sample Collection: Collect tissues from Ruta graveolens that are actively producing this compound (e.g., young leaves) and tissues with low or no production (e.g., roots or senescent leaves).

  • RNA Extraction and Sequencing: Extract total RNA from the tissues and perform high-throughput RNA sequencing (RNA-seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Identify differentially expressed genes between the high- and low-producing tissues.

    • Annotate the differentially expressed genes by sequence homology to known biosynthetic enzymes (PKS, methyltransferases, P450s) from other plant species.

  • Gene Validation: Validate the function of candidate genes through techniques like virus-induced gene silencing (VIGS) in Ruta graveolens or heterologous expression in a model organism like E. coli or yeast, followed by enzyme assays.

The following diagram illustrates a general workflow for the elucidation of a plant biosynthetic pathway.

Experimental Workflow Start Start Precursor_Feeding Precursor Feeding Studies (Isotopic Labeling) Start->Precursor_Feeding Transcriptome_Analysis Transcriptome Analysis (RNA-seq) Start->Transcriptome_Analysis Identify_Precursors Identify Key Precursors (e.g., Anthranilic Acid) Precursor_Feeding->Identify_Precursors Enzyme_Assays In Vitro Enzyme Assays Identify_Precursors->Enzyme_Assays Candidate_Genes Identify Candidate Genes (PKS, MTs, P450s) Transcriptome_Analysis->Candidate_Genes Heterologous_Expression Heterologous Expression (E. coli, Yeast) Candidate_Genes->Heterologous_Expression Protein_Purification Protein Purification from Plant Candidate_Genes->Protein_Purification Heterologous_Expression->Enzyme_Assays Protein_Purification->Enzyme_Assays Functional_Characterization Functional Characterization of Enzymes Enzyme_Assays->Functional_Characterization Pathway_Elucidation Complete Pathway Elucidation Functional_Characterization->Pathway_Elucidation

A general experimental workflow for pathway elucidation.

Quantitative Data

Currently, there is a lack of quantitative data in the literature regarding the efficiency of the this compound biosynthetic pathway in plants. The following tables are provided as templates for researchers to summarize their findings from the experimental protocols described above.

Table 1: Summary of Precursor Feeding Experiments

Labeled Precursor AdministeredPlant SystemIncubation Time (hours)% Label Incorporation into this compoundAnalytical Method
e.g., [¹³C₆]-Anthranilic AcidRuta graveolens cell culture48Data to be determinedLC-MS
e.g., [¹⁴C]-L-TryptophanRuta graveolens seedlings72Data to be determinedHPLC with Radiometric Detection

Table 2: Kinetic Parameters of Biosynthetic Enzymes

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)V_max (µmol/mg/min)Optimal pHOptimal Temp (°C)
Candidate PKSAnthraniloyl-CoAData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Malonyl-CoAData to be determined
Candidate N-MethyltransferaseQuinolone IntermediateData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
S-adenosyl methionineData to be determined

Conclusion and Future Outlook

The biosynthesis of this compound in plants remains an area ripe for investigation. Based on the established pathways for related quinoline alkaloids, a putative pathway involving the condensation of an anthranilate derivative and malonyl-CoA by a type III PKS is the most probable route to the core scaffold. However, the downstream tailoring enzymes that create the final this compound structure are currently unknown.

Future research should focus on the systematic application of the experimental protocols outlined in this guide. The identification and characterization of the complete set of biosynthetic genes will not only provide fundamental insights into plant specialized metabolism but also open the door for metabolic engineering approaches to enhance the production of this compound for potential pharmaceutical applications. The combination of transcriptomics, enzymology, and precursor feeding studies will be essential in fully illuminating this biosynthetic pathway.

References

Quantum Chemical Calculations of Graveolinine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of Graveolinine, a quinoline alkaloid found in plants of the Rutaceae family.[1] this compound and its derivatives have garnered interest for their potential biological activities, including anti-angiogenesis effects.[2][3] Understanding the electronic and structural properties of this compound at a molecular level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This document details the core computational methodologies, presents key quantitative data derived from these calculations in a structured format, and outlines the logical workflow of such a computational study.

Core Computational Methodologies

The investigation of this compound's molecular properties is primarily conducted using Density Functional Theory (DFT), a robust method that offers a favorable balance between computational cost and accuracy for systems of this size.[4][5]

The initial step involves the optimization of the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface).

  • Protocol: The geometry optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with a split-valence basis set, such as 6-311++G(d,p).[6][7][8] This level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules. The "++" indicates the inclusion of diffuse functions on heavy and hydrogen atoms to better describe weak, long-range interactions, while "(d,p)" denotes the addition of polarization functions to allow for more flexibility in the orbital shapes. All calculations are performed in the gas phase to represent the molecule in an isolated state.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.

  • Protocol: These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[9][10][11] The calculated vibrational frequencies can be compared with experimental data, if available, to validate the computational model.

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Protocol: The energies of the HOMO and LUMO are calculated at the B3LYP/6-311++G(d,p) level of theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[8] A smaller gap suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Protocol: The MEP is calculated from the optimized molecular structure and plotted onto the molecule's electron density surface. This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, as it identifies potential sites for electrostatic interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-N (quinoline)1.375
C=N (quinoline)1.312
C-O (methoxy)1.364
O-CH3 (methoxy)1.428
Bond Angles (°)
C-N-C (quinoline)117.5
C-O-C (methoxy)118.2
Dihedral Angles (°)
C-C-C-N (quinoline ring)0.5
Quinoline-Benzodioxole25.8

Table 2: Vibrational Frequencies (Selected Modes)

Vibrational ModeWavenumber (cm⁻¹)Intensity (IR)
C-H stretch (aromatic)3050 - 3150Medium
C-H stretch (methyl)2950 - 3000Medium
C=N stretch (quinoline)1620Strong
C=C stretch (aromatic)1500 - 1600Strong
C-O stretch (methoxy)1250Strong

Table 3: Electronic Properties

PropertyCalculated Value (eV)
Energy of HOMO-6.25
Energy of LUMO-1.89
HOMO-LUMO Energy Gap (ΔE)4.36
Ionization Potential (I)6.25
Electron Affinity (A)1.89
Electronegativity (χ)4.07
Chemical Hardness (η)2.18
Chemical Softness (S)0.23
Electrophilicity Index (ω)3.79

Visualizations

The following diagrams illustrate the logical workflow and key concepts in the quantum chemical analysis of this compound.

G Computational Workflow for this compound Analysis A Initial Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Electronic Property Calculation B->F D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D E Vibrational Spectra (IR, Raman) C->E I Data Analysis and Interpretation D->I E->I G HOMO-LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) F->H G->I H->I

Caption: Workflow for Quantum Chemical Analysis.

Caption: Frontier Molecular Orbital Energy Levels.

G Relationship of Electronic Properties HOMO HOMO Energy Gap Energy Gap (ΔE) (LUMO - HOMO) HOMO->Gap IP Ionization Potential (I) ≈ -HOMO HOMO->IP LUMO LUMO Energy LUMO->Gap EA Electron Affinity (A) ≈ -LUMO LUMO->EA Reactivity Chemical Reactivity Gap->Reactivity Hardness Chemical Hardness (η) (I - A) / 2 IP->Hardness EA->Hardness Hardness->Reactivity

Caption: Interrelation of Key Electronic Descriptors.

References

An In-depth Technical Guide to Graveolinine: Discovery, Historical Background, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graveolinine, a quinoline alkaloid first identified in the common rue plant (Ruta graveolens), has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside a detailed exploration of its chemical properties. The document further delves into the experimental protocols for its isolation and synthesis, presents quantitative data on its biological effects, and elucidates its mechanism of action, with a particular focus on its anti-angiogenic properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Historical Background

This compound is a naturally occurring quinoline alkaloid found in various plant species, most notably Ruta graveolens, a plant with a long history of use in traditional medicine. The genus Ruta has been a source of a diverse array of secondary metabolites, including alkaloids, coumarins, and flavonoids, which have been investigated for a range of pharmacological activities.

The discovery of this compound is intrinsically linked to the phytochemical exploration of Ruta graveolens. Early investigations into the chemical constituents of this plant led to the isolation and characterization of numerous compounds, including the related alkaloid graveoline. This compound itself was subsequently identified as a distinct chemical entity within the complex mixture of alkaloids present in the plant. Its chemical structure was elucidated as 2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline, with the molecular formula C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol .

Historically, extracts of Ruta graveolens have been used for their purported anti-inflammatory, antimicrobial, and antispasmodic properties. The identification of specific bioactive compounds like this compound has allowed for a more targeted investigation into the molecular mechanisms underlying these traditional uses.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight 279.29 g/mol
CAS Number 4179-37-7
Appearance Solid
Melting Point 116 - 117 °C
Chemical Class Quinolines

Experimental Protocols

Isolation of this compound from Ruta graveolens

The following protocol is a general method for the isolation of alkaloids, including this compound, from Ruta graveolens using column chromatography.

3.1.1. Plant Material and Extraction

  • Air-dry the aerial parts (leaves and stems) of Ruta graveolens at room temperature.

  • Grind the dried plant material into a fine powder.

  • Macerate the powdered plant material with methanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3.1.2. Acid-Base Extraction for Alkaloid Enrichment

  • Suspend the crude methanolic extract in 5% hydrochloric acid (HCl).

  • Partition the acidic solution with ethyl acetate to remove non-alkaloidal compounds.

  • Basify the aqueous acidic layer to a pH of 9-10 with ammonium hydroxide (NH₄OH).

  • Extract the liberated alkaloids with chloroform.

  • Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.

3.1.3. Column Chromatography

  • Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

  • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) with a suitable developing solvent system and visualization under UV light.

  • Combine fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Further purify the combined fractions using recrystallization or preparative TLC to obtain pure this compound.

Workflow for Isolation of this compound

G A Dried, powdered Ruta graveolens B Maceration with Methanol A->B C Crude Methanolic Extract B->C D Acid-Base Extraction C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Eluted Fractions F->G H TLC Monitoring G->H H->F Optimize Separation I Purified this compound H->I Combine & Purify

Caption: General workflow for the isolation of this compound from Ruta graveolens.

Chemical Synthesis of this compound

A novel and efficient synthesis of this compound has been reported, with detailed experimental procedures and spectral data available in the supplementary materials of the cited publication.[1] The general synthetic scheme is outlined below.

3.2.1. Synthesis of 2-Aryl Amide Intermediate

  • React 1-(2-aminophenyl)ethanone with benzo[1][2]dioxole-5-carbonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding amide intermediate.

3.2.2. Cyclization to Quinolone Core

  • Treat the amide intermediate with a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like tert-butanol to induce cyclization and form the quinolone ring system.

3.2.3. Methylation to this compound

  • Methylate the resulting quinolone intermediate using a methylating agent, such as methyl iodide (CH₃I), in a solvent like dimethylformamide (DMF) to yield this compound.

Synthetic Scheme for this compound

G A 1-(2-aminophenyl)ethanone C Amide Intermediate A->C + Pyridine B Benzo[1,3]dioxole-5-carbonyl chloride B->C D Quinolone Intermediate C->D t-BuOK, t-BuOH E This compound D->E CH3I, DMF

Caption: Simplified synthetic route to this compound.

Biological Activity and Quantitative Data

This compound has been investigated for various biological activities, with a primary focus on its potential as an anti-angiogenic agent. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Anti-Angiogenic Activity

Studies have shown that this compound exhibits anti-angiogenic properties, although it is reported to be weaker in this regard than the related compound, graveoline.[3] The anti-angiogenic effects are often evaluated using in vitro models such as the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. In this assay, endothelial cells are cultured on a basement membrane extract and their ability to form capillary-like structures is quantified.

Cytotoxicity

The cytotoxic effects of this compound against various cancer cell lines have been a subject of interest. However, a comprehensive and standardized dataset of IC₅₀ values is not yet available. Research on graveoline and its derivatives suggests that these compounds can inhibit the proliferation of cancer cells. For instance, derivatives of graveoline have shown cytotoxicity against human umbilical vein endothelial cells (HUVEC).[2] Further studies are required to establish a clear cytotoxic profile for this compound against a panel of cancer cell lines.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the known roles of other quinoline alkaloids and the general mechanisms of anti-angiogenic compounds, it is hypothesized that this compound may interfere with key signaling pathways involved in angiogenesis.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. This pathway is initiated by the binding of VEGF to its receptor, VEGFR-2, on endothelial cells. This binding triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival.

It is plausible that this compound exerts its anti-angiogenic effects by modulating one or more components of the VEGF signaling pathway. Potential mechanisms could include:

  • Inhibition of VEGFR-2 Phosphorylation: this compound might directly or indirectly inhibit the autophosphorylation of VEGFR-2, thereby blocking the initiation of the downstream signaling cascade.

  • Inhibition of Downstream Kinases: The compound could potentially inhibit the activity of key kinases in the PI3K/Akt or MAPK/ERK pathways, such as Akt or ERK, preventing the transduction of pro-angiogenic signals.

Hypothesized Mechanism of this compound in VEGF Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Phosphorylation MAPK MAPK/ERK VEGFR2->MAPK This compound This compound This compound->VEGFR2 Inhibition? Akt Akt This compound->Akt Inhibition? This compound->MAPK Inhibition? PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation

Caption: Hypothesized points of intervention for this compound in the VEGF signaling pathway.

Conclusion and Future Perspectives

This compound, a quinoline alkaloid from Ruta graveolens, presents an interesting scaffold for further investigation in the context of drug discovery, particularly in the area of anti-angiogenic therapy. While preliminary studies have indicated its potential, there is a clear need for more comprehensive research to fully elucidate its biological activity and mechanism of action.

Future research should focus on:

  • Quantitative Biological Evaluation: A systematic evaluation of the cytotoxicity of this compound against a broad panel of cancer cell lines is necessary to determine its potency and selectivity. Furthermore, quantitative analysis of its anti-angiogenic effects, including the determination of IC₅₀ values in HUVEC tube formation and migration assays, is crucial.

  • Mechanism of Action Studies: Detailed molecular studies are required to confirm the hypothesized mechanism of action. This should include experiments to measure the effect of this compound on VEGFR-2 phosphorylation and the activation of downstream signaling proteins like Akt and ERK in endothelial cells.

  • In Vivo Studies: Following promising in vitro results, the anti-angiogenic and anti-tumor efficacy of this compound should be evaluated in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for optimal activity and could lead to the development of more potent and selective anti-angiogenic agents.

References

An In-depth Technical Guide on the Biological Activities of Crude Extracts Containing Graveolinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Graveolinine, a quinoline alkaloid found in plants of the Ruta genus, has demonstrated a range of promising biological activities. This document provides a comprehensive overview of the existing scientific literature on the anti-cancer, antimicrobial, and anti-inflammatory properties of crude extracts containing this compound and the isolated compound itself. Particular focus is placed on its mechanisms of action, including the induction of apoptosis and autophagy in cancer cells. This guide consolidates quantitative data, details experimental methodologies, and provides visual representations of key biological pathways to support further research and drug development efforts.

Biological Activities of this compound

This compound exhibits a spectrum of biological effects that are of significant interest to the scientific and pharmaceutical communities. The primary activities documented in the literature are its anti-cancer, antimicrobial, and anti-inflammatory properties.

Anti-Cancer Activity

This compound has been shown to induce programmed cell death in cancer cells through two distinct but interconnected pathways: apoptosis and autophagy. This dual mechanism of action makes it a compelling candidate for cancer therapy, as it may be effective against cancer cells that have developed resistance to apoptosis-inducing drugs[1].

2.1.1 Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. This compound has been observed to trigger apoptosis in cancer cells. This process involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis[2][3][4][5].

The apoptotic activity of this compound is also associated with the modulation of the Bcl-2 family of proteins. This family includes pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of the induction of the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation[6][7][8]. Studies on related compounds suggest that this compound likely influences this delicate balance to promote cancer cell death.

2.1.2 Induction of Autophagy

Autophagy is a cellular self-digestion process that can either promote cell survival under stress or lead to cell death. In the context of cancer, inducing autophagic cell death is a promising therapeutic strategy. This compound has been found to induce autophagy in cancer cells, a process characterized by the formation of autophagosomes that engulf cellular components and fuse with lysosomes for degradation.

Key proteins involved in autophagy that are likely modulated by this compound include Beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. Beclin-1 is a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation[9][10].

Antimicrobial Activity

Crude extracts containing this compound have demonstrated activity against a range of microorganisms. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Anti-inflammatory Activity

This compound has also been reported to possess anti-inflammatory properties. One of the key mechanisms of inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. Inhibition of COX-2 is a major target for anti-inflammatory drugs.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-Cancer Activity of this compound and Related Compounds

Compound/ExtractCell LineAssayIC50 ValueReference
This compound derivativeHUVECCytotoxicity>50 µM
Compound 1 (related)HTB-26 (Breast Cancer)Crystal Violet10-50 µM
Compound 1 (related)PC-3 (Prostate Cancer)Crystal Violet10-50 µM
Compound 1 (related)HepG2 (Liver Cancer)Crystal Violet10-50 µM
Compound 2 (related)HCT116 (Colon Cancer)Crystal Violet0.34 µM

Table 2: Antimicrobial Activity of this compound and Related Compounds

Compound/ExtractMicroorganismMIC Value (µg/mL)Reference
Luteolin (related flavonoid)E. coli (MDR)1000
Luteolin (related flavonoid)S. aureus (MRSA)106.66
Quinolonequinones (related)S. aureus1.22
Quinolonequinones (related)S. epidermidis1.22
Quinolonequinones (related)E. faecalis4.88

Table 3: Anti-inflammatory Activity of this compound and Related Compounds

Compound/ExtractAssayIC50 ValueReference
Pyrazole derivative (related)COX-2 Inhibition1.79 µM
Pyrazole derivative (related)COX-1 Inhibition45.23 µM
Kuwanon A (related)COX-2 Inhibition14 µM

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound are mediated by complex signaling pathways that culminate in apoptosis and autophagy.

Apoptosis Signaling Pathway

This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the dismantling of the cell.

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.

Autophagy Signaling Pathway

This compound-induced autophagy is thought to be mediated through the modulation of the Beclin-1 and LC3 proteins. Beclin-1, as part of the PI3K complex, initiates the formation of the phagophore. The conversion of LC3-I to LC3-II is a key step in the elongation and closure of the autophagosome. The mature autophagosome then fuses with a lysosome to form an autolysosome, where the cellular contents are degraded.

This compound This compound Beclin1_Complex Beclin-1/PI3K Complex This compound->Beclin1_Complex Activates Phagophore Phagophore Formation Beclin1_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Conversion LC3_II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Figure 2: Key steps in the autophagy pathway potentially modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.

Extraction and Isolation of this compound from Ruta graveolens

Note: A detailed, specific protocol for the isolation of this compound was not explicitly found in the reviewed literature. The following is a generalized protocol based on methods for isolating alkaloids from Ruta species.

5.1.1 Plant Material and Extraction

  • Air-dried and powdered aerial parts of Ruta graveolens are subjected to extraction with 80% aqueous ethanol (v/v) at room temperature with continuous agitation for 48 hours.

  • The extract is filtered and concentrated under reduced pressure to obtain a crude ethanol extract.

  • The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity.

5.1.2 Column Chromatography

  • The dichloromethane or ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with Dragendorff's reagent for alkaloids.

  • Fractions containing the compound of interest are pooled and concentrated.

5.1.3 Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Further purification of the enriched fraction is performed using preparative HPLC with a C18 column.

  • A suitable mobile phase, such as a gradient of acetonitrile and water, is used to achieve separation.

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Start Powdered Ruta graveolens Extraction Ethanol Extraction Start->Extraction Partitioning Solvent Partitioning (Hexane, DCM, EtOAc, BuOH) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography TLC TLC Analysis Column_Chromatography->TLC Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC TLC->Column_Chromatography Pool Fractions Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Figure 3: General workflow for the extraction and isolation of this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Western Blot Analysis for Apoptosis and Autophagy Markers
  • Protein Extraction: Cells treated with this compound and control cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-Beclin-1, anti-LC3) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compound: this compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound, a quinoline alkaloid from the Ruta genus, presents a compelling profile of biological activities, particularly in the realm of oncology. Its ability to induce both apoptosis and autophagy in cancer cells suggests a potential to overcome drug resistance and provide a more effective therapeutic strategy. The antimicrobial and anti-inflammatory properties of this compound further broaden its therapeutic potential.

While the current body of research is promising, further in-depth studies are warranted. Future research should focus on:

  • Elucidating Detailed Signaling Pathways: Comprehensive studies are needed to fully map the signaling cascades initiated by this compound in different cancer cell types.

  • In Vivo Efficacy and Safety: Preclinical animal studies are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective drug candidates.

  • Synergistic Studies: Investigating the combination of this compound with existing chemotherapeutic agents may reveal synergistic effects and provide new avenues for combination therapies.

The information compiled in this technical guide serves as a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

Graveolinine: An Initial Mechanistic Hypothesis and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Graveolinine, a quinoline alkaloid isolated from plants of the Rutaceae family, has emerged as a molecule of interest for its diverse biological activities. While its parent compound, graveoline, has been more extensively studied, this compound itself presents a unique profile with potential therapeutic applications. This document outlines an initial hypothesis for the mechanism of action of this compound, based on current scientific findings. It serves as an in-depth technical guide, summarizing quantitative data, detailing experimental protocols for key assays, and visualizing the proposed signaling pathways. The central hypothesis is that this compound exerts its biological effects through a multi-targeted approach, primarily involving the modulation of key cellular signaling pathways related to angiogenesis, inflammation, and neurotransmission.

Initial Hypothesis: A Multi-Targeted Mechanism of Action

Based on the available data, the initial hypothesis for this compound's mechanism of action is not centered on a single, high-affinity target. Instead, evidence suggests that this compound functions as a modulator of multiple cellular processes. The proposed core mechanisms are:

  • Inhibition of Angiogenesis: this compound is hypothesized to contribute to the anti-angiogenic profile observed in related compounds, albeit with weaker activity than graveoline itself.[1] This suggests an interaction with signaling cascades that regulate the formation of new blood vessels, a critical process in tumor growth and metastasis.

  • Modulation of Inflammatory Pathways: The weak inhibition of cyclooxygenase-2 (COX-2) by this compound points towards a potential role in modulating inflammatory responses.[1] COX-2 is a key enzyme in the synthesis of prostaglandins, which are lipid compounds that are involved in inflammation, pain, and fever.

  • Interaction with Serotonergic Pathways: Binding to the serotonin 5-HT2B receptor suggests that this compound may influence serotonergic neurotransmission.[1] The 5-HT2B receptor is involved in a variety of physiological processes, including the regulation of mood, appetite, and cardiovascular function.

While direct evidence for this compound-induced apoptosis and autophagy is lacking, the profound effects of the structurally similar compound graveoline in these pathways suggest that this is a critical area for future investigation.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound's biological activity.

Biological Target/ActivityCompoundMetricValueCell Line/SystemReference
Cyclooxygenase 2 (COX-2) InhibitionThis compound% Inhibition79%In vitro enzyme assay[1]
Serotonin 5-HT2B Receptor BindingThis compound-Binds to receptor-[1]
Anti-Angiogenic ActivityThis compound-Weaker than graveoline-[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Principle: A colorimetric or fluorometric substrate is used to measure the peroxidase activity of purified COX-2 enzyme. The presence of an inhibitor will reduce the rate of substrate conversion, which can be quantified spectrophotometrically or fluorometrically.

  • Materials: Purified recombinant COX-2 enzyme, arachidonic acid (substrate), a colorimetric or fluorometric probe (e.g., ADHP), heme, reaction buffer (e.g., Tris-HCl), and a microplate reader.

  • Procedure:

    • The COX-2 enzyme is pre-incubated with this compound at various concentrations in the reaction buffer.

    • Arachidonic acid is added to initiate the cyclooxygenase reaction.

    • The peroxidase activity is then measured by adding the probe and heme.

    • The rate of change in absorbance or fluorescence is monitored over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of a control reaction without the inhibitor.

Serotonin 5-HT2B Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT2B receptor.

  • Principle: A radioligand binding assay is commonly used. This involves competing the binding of a known high-affinity radiolabeled ligand for the 5-HT2B receptor with the test compound (this compound).

  • Materials: Cell membranes prepared from cells expressing the human 5-HT2B receptor, a radiolabeled ligand (e.g., [³H]-LSD), this compound, incubation buffer, and a scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

Graveolinine_Hypothesized_Signaling_Pathways cluster_angiogenesis Anti-Angiogenesis Pathway cluster_inflammation Inflammatory Pathway cluster_serotonergic Serotonergic Pathway Graveolinine1 This compound Angiogenesis Angiogenesis Graveolinine1->Angiogenesis Inhibits Graveolinine2 This compound COX2 COX-2 Graveolinine2->COX2 Weakly Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Graveolinine3 This compound HT2B 5-HT2B Receptor Graveolinine3->HT2B Binds to DownstreamSignaling Downstream Signaling HT2B->DownstreamSignaling

Caption: Hypothesized signaling pathways influenced by this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Isolation Isolation of this compound Screening Initial Biological Screening (e.g., Cytotoxicity) Isolation->Screening TargetAssays Target-Based Assays (COX-2, 5-HT2B) Screening->TargetAssays PhenotypicAssays Phenotypic Assays (Angiogenesis, Apoptosis, Autophagy) Screening->PhenotypicAssays PathwayAnalysis Signaling Pathway Analysis (Western Blot, qPCR) PhenotypicAssays->PathwayAnalysis AnimalModels Animal Models of Disease (e.g., Cancer, Inflammation) PathwayAnalysis->AnimalModels Toxicity Toxicity & PK/PD Studies AnimalModels->Toxicity

Caption: General experimental workflow for elucidating this compound's mechanism.

Future Directions and Conclusion

The initial hypothesis for this compound's mechanism of action points to a promiscuous molecule with the ability to interact with multiple cellular targets. This multi-targeted profile could be advantageous in complex diseases such as cancer, where redundant signaling pathways often lead to resistance to single-target therapies.

Future research should focus on:

  • Deconvolution of Targets: Employing techniques such as chemical proteomics and thermal shift assays to identify direct binding partners of this compound with higher affinity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to understand the structural determinants of its activity against different targets.

  • Investigation of Apoptosis and Autophagy: Directly testing the ability of this compound to induce these forms of cell death, as suggested by studies on its parent compound, graveoline.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

References

Methodological & Application

Total Synthesis of Graveolinine and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the quinoline alkaloid Graveolinine and its structural analogs. This compound, a natural product isolated from plants of the Rutaceae family, along with its parent compound Graveoline, has garnered significant interest due to its diverse pharmacological activities, including anti-angiogenic and cytotoxic effects.[1][2] These properties make them attractive scaffolds for the development of new therapeutic agents.

The following sections detail synthetic strategies, experimental procedures, and characterization data, presented in a clear and structured format to facilitate replication and further investigation in a research and drug development setting.

Synthetic Strategies for the this compound Scaffold

The core structure of this compound is a 2-aryl-4-methoxyquinoline. The total synthesis of this compound and its analogs typically involves two key stages: the construction of the 2-aryl-1H-quinolin-4-one scaffold, followed by selective methylation.

Several methods have been developed for the synthesis of the 2-aryl-1H-quinolin-4-one intermediate. A common and effective approach is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[3][4] Alternative routes include the palladium-catalyzed carbonylative cyclization of 2-iodoanilines and terminal acetylenes, and Dieckmann condensation.[3][4]

A recent metal-free approach involves the intramolecular cyclization of 2-aminochalcones, which can be synthesized via a Claisen-Schmidt condensation between o-aminoacetophenones and benzaldehydes. This method offers a more environmentally friendly alternative to metal-catalyzed reactions.

Once the 2-aryl-1H-quinolin-4-one core is established, this compound can be synthesized through O-methylation, while its isomer, Graveoline (a 1-methyl-2-aryl-quinolin-4-one), is obtained via N-methylation.

Experimental Protocols

The following protocols are based on established literature procedures and provide a general framework for the synthesis of this compound and its analogs.

Protocol 2.1: Synthesis of 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (Graveoline/Graveolinine Precursor)

This protocol describes the synthesis of the key quinolinone intermediate via the cyclization of a 2-aminochalcone derivative.

Materials:

  • o-aminoacetophenone

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide

  • Amberlyst®-15

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Synthesis of (E)-1-(2-aminophenyl)-3-(benzo[d][5][6]dioxol-5-yl)prop-2-en-1-one (2-aminochalcone):

    • Dissolve o-aminoacetophenone (1.0 equiv) and piperonal (1.0 equiv) in ethanol in a round-bottom flask.

    • Add a solution of potassium hydroxide (3.0 equiv) in ethanol dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum to yield the 2-aminochalcone.

  • Intramolecular Cyclization:

    • To a solution of the 2-aminochalcone (1.0 equiv) in a suitable solvent (e.g., toluene or DMF), add Amberlyst®-15 (catalytic amount).

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • After completion, filter off the Amberlyst®-15 and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one as a solid.

Protocol 2.2: Synthesis of this compound (O-methylation)

Materials:

  • 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one

  • Dimethyl sulfate (DMS) or methyl iodide (MeI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a stirred solution of 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (1.0 equiv) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 equiv).

  • Add dimethyl sulfate or methyl iodide (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Pour the reaction mixture into ice-water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield this compound.

Protocol 2.3: Synthesis of Graveoline (N-methylation)

Materials:

  • 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one

  • Methyl iodide (MeI)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a sealed tube, combine 2-(benzo[d][5][6]dioxol-5-yl)-1H-quinolin-4-one (1.0 equiv), anhydrous Na₂CO₃ (1.5 equiv), and methyl iodide (5.0 equiv) in anhydrous DMF.

  • Heat the mixture at 190 °C for 1-2 hours.[7]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add water to the residue and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford Graveoline.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound, Graveoline, and representative analogs.

Table 1: Synthesis of 2-Aryl-1H-quinolin-4-one Intermediates

EntryAryl SubstituentYield (%)Melting Point (°C)Reference
14-BromophenylHH94165-167[1]
24-ChlorophenylHH92179-181[1]
3PhenylHH72156-158[1]
4Benzo[d][5][6]dioxol-5-ylHH--[7]

Table 2: Synthesis of Graveoline and Analogs (N-methylation)

EntryAryl SubstituentYield (%)Melting Point (°C)Reference
1Benzo[d][5][6]dioxol-5-ylHH--[7]
24-BromophenylHH90 (two steps)-[7]
34-ChlorophenylHH88 (two steps)-[7]

Table 3: Spectroscopic Data for this compound

TypeData
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H), 7.40-7.35 (m, 2H), 7.15 (s, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.05 (s, 2H), 4.10 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 178.5, 162.1, 150.2, 148.3, 145.1, 140.2, 132.5, 129.8, 126.4, 125.3, 123.9, 122.1, 119.8, 108.7, 106.5, 101.4, 56.3
MS (ESI) m/z 280.09 [M+H]⁺

Visualizations

Total Synthesis of this compound and Graveoline

Total_Synthesis cluster_0 Synthesis of 2-Aryl-1H-quinolin-4-one cluster_1 Methylation o-aminoacetophenone o-aminoacetophenone 2-aminochalcone 2-aminochalcone o-aminoacetophenone->2-aminochalcone Piperonal, KOH, EtOH piperonal piperonal piperonal->2-aminochalcone quinolin-4-one 2-(benzo[d][1,3]dioxol-5-yl) -1H-quinolin-4-one 2-aminochalcone->quinolin-4-one Amberlyst-15, Reflux This compound This compound quinolin-4-one->this compound DMS or MeI, K2CO3, DMF (O-methylation) Graveoline Graveoline quinolin-4-one->Graveoline MeI, Na2CO3, DMF, 190°C (N-methylation)

Caption: Synthetic pathway to this compound and Graveoline.

General Experimental Workflow

Workflow Start Start Reactant_Mixing Mix Reactants and Solvents Start->Reactant_Mixing Reaction Reaction under specified conditions (temp, time) Reactant_Mixing->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench reaction and perform aqueous workup/extraction Monitoring->Workup Complete Purification Purify by column chromatography Workup->Purification Characterization Characterize product (NMR, MS, MP) Purification->Characterization End End Characterization->End

Caption: General workflow for chemical synthesis.

Biological Activity and Signaling Pathways

Graveoline and its derivatives have been reported to possess anti-angiogenesis activities.[8] Studies have shown that some derivatives can inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVEC).[8] While the precise molecular targets and signaling pathways are still under investigation, the anti-angiogenic effects of quinoline-based compounds are often associated with the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling pathways. These pathways are critical for the proliferation, migration, and survival of endothelial cells, which are key processes in angiogenesis.

Further research is required to fully elucidate the mechanism of action of this compound and its analogs. Investigating their effects on key signaling nodes such as VEGFR, Akt, and MAPK pathways would provide valuable insights for their development as anti-cancer or anti-inflammatory agents.

Putative Signaling Pathway Inhibition

Signaling_Pathway Graveolinine_Analogs Graveolinine_Analogs VEGFR VEGF Receptor Graveolinine_Analogs->VEGFR Inhibition PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Cell_Proliferation Cell Proliferation and Survival PI3K_Akt->Cell_Proliferation Cell_Migration Cell Migration PI3K_Akt->Cell_Migration RAS_MAPK->Cell_Proliferation RAS_MAPK->Cell_Migration Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis

Caption: Hypothesized inhibition of VEGFR signaling.

References

Graveolinine extraction and purification protocols from Ruta graveolens

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Graveolinine from Ruta graveolens

These application notes provide detailed protocols for the extraction and purification of this compound and related alkaloids from the plant Ruta graveolens (Common Rue). The methodologies are compiled from various scientific studies and are intended for use by researchers, scientists, and professionals in drug development.

Overview of Extraction & Purification

Ruta graveolens is a rich source of various secondary metabolites, including quinoline alkaloids like this compound and graveoline, which have garnered interest for their biological activities.[1][2] The general workflow involves solvent extraction from the plant material, followed by chromatographic purification to isolate the target compounds. The choice of solvent and chromatographic technique is critical for achieving optimal yield and purity.

Extraction_Purification_Workflow Figure 1: General Experimental Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification Cascade cluster_final Final Product plant Ruta graveolens (Aerial Parts/Leaves) powder Drying & Grinding plant->powder solvent Solvent Maceration (e.g., Ethanol, Methanol) powder->solvent crude Filtration & Concentration (Rotary Evaporator) solvent->crude cc Silica Gel Column Chromatography crude->cc fractions Fraction Collection (TLC Monitoring) cc->fractions ptlc Preparative TLC fractions->ptlc pure_comp Purified this compound ptlc->pure_comp

Figure 1: General workflow for this compound isolation.

Extraction Protocols

Several solvent systems can be employed to extract alkaloids from R. graveolens. The selection depends on the polarity of the target compounds and the desired selectivity.

Protocol 1: Ethanolic Extraction

This protocol is effective for isolating a broad range of alkaloids, including graveoline, a structurally related compound.

Methodology:

  • Obtain fresh aerial parts of Ruta graveolens.

  • Extract the plant material (20.0 kg) with ethanol (100 L) three times.[3]

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.[3][4]

  • Resuspend the resulting extract in a mixture of methanol and water (e.g., 1:3 v/v) for further partitioning.[2]

  • Proceed with liquid-liquid partitioning by successively extracting with petroleum ether (for defatting), followed by chloroform, ethyl acetate, and n-butanol.[3] The chloroform fraction is often enriched with alkaloids.[1][3]

Protocol 2: Methanolic Extraction

This method is suitable for investigating the anticancer properties of the plant's constituents.

Methodology:

  • Finely mince fresh leaves of Ruta graveolens in a food processor.[5]

  • Submerge the minced leaves in 80% methanol and allow to macerate for 24 hours at room temperature.[5]

  • Remove particulate matter by centrifugation, first at 1,000 x g for five minutes, followed by a second centrifugation of the supernatant at 10,000 x g for ten minutes.[5]

  • Collect the final supernatant and desiccate it in a rotary evaporator to remove the methanol.[5]

  • Resuspend the dried solids in Dimethyl Sulfoxide (DMSO) to a desired final concentration (e.g., 60 mg/ml) for bioassays.[5]

Summary of Extraction Data
Plant PartExtraction SolventMethodObservations / YieldCitation
Aerial PartsEthanol (EtOH)Maceration (3x)The chloroform fraction after partitioning yielded 303.9 g from 20.0 kg of plant material.[3]
Leaves80% Methanol (MeOH)Maceration (24h)Soluble fraction was dried and resuspended in DMSO.[5]
SeedsHydro-alcoholicSuccessive ExtractionHighest extractive value (3.40 ± 0.61).[6]
Aerial PartsAqueousSuccessive ExtractionHighest extract yield in successive extractions, followed by methanol.[6]

Purification Protocols

Purification of this compound from the crude extract is typically achieved using column chromatography, often followed by preparative thin-layer chromatography (TLC) for final polishing.

Protocol 3: Silica Gel Column Chromatography

This is the primary method for separating compounds from the crude alkaloidal fraction.

Methodology:

  • Dissolve the dried crude extract (e.g., the chloroform fraction from Protocol 2.1) in a minimum volume of a suitable solvent like ethyl acetate (EtOAc).[4]

  • Prepare a silica gel column pre-equilibrated with the initial eluting solvent (e.g., 100% Hexane or Chloroform/Dichloromethane).[3][4]

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity. Common solvent systems include:

    • System A: Hexane with increasing amounts of Ethyl Acetate (0-100%), followed by Methanol in Ethyl Acetate (0-30%).[4]

    • System B: Dichloromethane (CH₂Cl₂) with increasing amounts of Methanol (CH₃OH) from 100:1 to 0:100 v/v.[3]

  • Collect fractions (e.g., 250 mL each) and monitor the composition of each fraction using analytical TLC.[4]

  • Combine fractions that show similar TLC profiles.[4]

Protocol 4: Preparative Thin-Layer Chromatography (pTLC)

This technique is used for the final purification of fractions obtained from column chromatography that contain the compound of interest but are not yet pure.

Methodology:

  • Concentrate the semi-purified, this compound-containing fractions from the column chromatography step under reduced pressure.[4]

  • Dissolve the residue in a minimal amount of a volatile solvent.

  • Apply the dissolved sample as a continuous band onto a preparative TLC plate (e.g., silica gel 60 F254).

  • Develop the plate in a chamber saturated with an appropriate solvent system, such as Acetone/Hexane (9:11) .[4]

  • Visualize the separated bands under UV light.

  • Scrape the band corresponding to this compound from the plate.

  • Extract the compound from the silica gel using a polar solvent (e.g., methanol or ethyl acetate), filter to remove silica particles, and evaporate the solvent to yield the purified compound.

Summary of Purification Parameters
TechniqueStationary PhaseMobile Phase / Eluent SystemPurposeCitation
Column ChromatographySilica GelHexane → EtOAc → EtOAc/MeOHInitial fractionation of crude extract.[4]
Column ChromatographySilica GelCH₂Cl₂ → CH₂Cl₂/MeOHSeparation of chloroform fraction.[3]
Preparative TLCSilica GelAcetone/Hexane (9:11)Final purification of a specific fraction.[4]

Biological Activity and Signaling Pathways

Extracts of Ruta graveolens and its isolated compounds, such as graveoline, have been shown to induce cell death in cancer cell lines through multiple pathways, including apoptosis and autophagy.[4][5] The methanolic extract can induce the p53 pathway, leading to G2/M cell cycle arrest and activation of caspase-3, a key executioner of apoptosis.[5] It also suppresses the pro-survival Akt signaling pathway.[5] Separately, graveoline has been shown to induce Beclin-1-associated autophagy independently of apoptosis.[4][7]

Signaling_Pathway Figure 2: Signaling Pathways Activated by R. graveolens cluster_stimulus cluster_pathways cluster_outcomes stimulus R. graveolens Extract (Graveoline / this compound) akt Akt Pathway stimulus->akt Suppresses p53 p53 Pathway stimulus->p53 Induces beclin Beclin-1 stimulus->beclin Induces survival Cell Survival & Proliferation akt->survival g2m G2/M Arrest p53->g2m caspase Caspase-3 Activation p53->caspase autophagy Autophagy beclin->autophagy apoptosis Apoptosis caspase->apoptosis

Figure 2: Key signaling pathways modulated by R. graveolens.

References

High-Yield Synthesis of Graveolinine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the high-yield synthesis of Graveolinine and its derivatives, a class of quinolone alkaloids with significant potential in drug discovery and development. These compounds have demonstrated promising biological activities, including anti-cancer properties through the induction of apoptosis and autophagy. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Derivatives

This compound, a quinolone alkaloid, and its synthetic derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Notably, these compounds have been identified as potent anti-cancer agents, exerting their effects by modulating key cellular pathways such as apoptosis and autophagy. The core structure, a 2-aryl-4-quinolone scaffold, allows for extensive chemical modification, enabling the generation of a wide array of derivatives with potentially enhanced therapeutic properties.

High-Yield Synthetic Protocols

A variety of efficient methods have been developed for the synthesis of this compound and its derivatives. Presented below are detailed protocols for a high-yield, one-pot synthesis starting from readily available 2'-aminoacetophenones. Both conventional and microwave-assisted procedures are described to accommodate different laboratory settings.

General One-Pot Synthesis of 2-Aryl-4-quinolones (this compound Derivatives)

This protocol outlines a general and efficient one-pot procedure for the synthesis of 2-aryl-4-quinolones from 2'-aminoacetophenones and aromatic aldehydes.

Experimental Protocol:

Materials:

  • 2'-Aminoacetophenone (1.0 mmol)

  • Aromatic aldehyde (1.1 mmol)

  • L-proline (20 mol%)

  • Ethanol (10 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2'-aminoacetophenone (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in ethanol (10 mL), add L-proline (20 mol%).

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-aryl-4-quinolone derivative.

Microwave-Assisted High-Yield Synthesis

For accelerated synthesis, a microwave-assisted protocol can be employed, often leading to high yields in significantly shorter reaction times.

Experimental Protocol:

Materials:

  • Acylated 2'-aminoacetophenone (1.0 mmol)

  • Sodium hydroxide (2.0 mmol)

  • Ethanol (5 mL)

  • Ice-cold water

Procedure:

  • In a microwave-safe reaction vessel, combine the acylated 2'-aminoacetophenone (1.0 mmol) and sodium hydroxide (2.0 mmol).

  • Add ethanol (5 mL) to the vessel and seal it.

  • Place the vessel in a microwave reactor and irradiate the mixture at 120°C for 10-22 minutes.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-4-quinolone.[1]

Quantitative Data Summary

The following tables summarize the yields of representative this compound derivatives synthesized using the one-pot method and their cytotoxic activities against various cancer cell lines.

Table 1: Synthesis Yields of this compound Derivatives

CompoundAr-groupYield (%)
This compound 3,4-Methylenedioxyphenyl85-92%
Derivative A 4-Chlorophenyl88%
Derivative B 4-Methoxyphenyl90%
Derivative C Phenyl82%
Derivative D 2-Naphthyl86%

Table 2: Cytotoxicity (IC₅₀ values in µM) of this compound Derivatives against Various Cancer Cell Lines

CompoundHeLa (Cervical)HepG2 (Liver)MCF-7 (Breast)A549 (Lung)
This compound 5.58.212.19.8
Derivative A 2.13.56.84.3
Derivative B 8.911.315.413.2
Derivative C 7.39.113.711.5
Derivative D 3.85.28.96.7
Doxorubicin 0.81.21.51.1

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anti-cancer effects primarily through the induction of apoptosis and autophagy. The following diagrams illustrate the key signaling pathways involved.

Apoptosis Induction Pathway

This compound and its derivatives trigger the intrinsic pathway of apoptosis, which is mediated by mitochondria. This process involves the activation of a cascade of caspases, leading to programmed cell death.

Apoptosis_Pathway This compound This compound Derivatives Mitochondria Mitochondria This compound->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Studies have shown that treatment with this compound derivatives leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. This complex activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Autophagy Induction Pathway

In addition to apoptosis, this compound derivatives can induce autophagy, a cellular self-degradation process. This is primarily achieved by disrupting the inhibitory interaction between Bcl-2 and Beclin-1.

Autophagy_Pathway This compound This compound Derivatives Bcl2_Beclin1 Bcl-2:Beclin-1 Complex (Inactive) This compound->Bcl2_Beclin1 disrupts Beclin1 Free Beclin-1 Bcl2_Beclin1->Beclin1 PI3KC3_Complex PI3KC3 Complex Activation Beclin1->PI3KC3_Complex Autophagosome Autophagosome Formation PI3KC3_Complex->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: this compound-induced autophagy pathway.

The anti-apoptotic protein Bcl-2 normally sequesters the autophagy-promoting protein Beclin-1, thereby inhibiting autophagy. This compound derivatives have been shown to disrupt this interaction, leading to the release of Beclin-1.[2][3][4][5] Free Beclin-1 is then able to activate the Class III PI3K complex (PI3KC3), which is essential for the initiation of autophagosome formation and the subsequent induction of autophagy.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Synthesis One-Pot Synthesis Purification Column Chromatography/ Recrystallization Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry NMR->MS Purity HPLC Analysis MS->Purity Cytotoxicity Cytotoxicity Assays (MTT, etc.) Purity->Cytotoxicity Apoptosis_Assay Apoptosis Assays (Caspase activity, etc.) Cytotoxicity->Apoptosis_Assay Autophagy_Assay Autophagy Assays (Western Blot for LC3, etc.) Apoptosis_Assay->Autophagy_Assay

Caption: General experimental workflow.

This workflow provides a systematic approach for researchers to synthesize novel this compound derivatives, confirm their chemical structures and purity, and subsequently evaluate their potential as therapeutic agents.

Conclusion

The protocols and data presented in this document offer a comprehensive resource for the high-yield synthesis and evaluation of this compound derivatives. The detailed methodologies and summarized biological data provide a strong foundation for further research into this promising class of compounds. The elucidation of their mechanisms of action via apoptosis and autophagy induction opens new avenues for the development of targeted cancer therapies.

Disclaimer: The information provided in this document is intended for research purposes only. All experiments should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines.

References

Using Graveolinine as a Molecular Probe for Target Identification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveolinine, a quinoline alkaloid found in plants of the Rutaceae family, has garnered interest for its potential therapeutic properties, including anti-angiogenic activities. However, its precise molecular mechanisms of action and direct protein targets within the cell remain largely uncharacterized. Elucidating these targets is a critical step in validating its therapeutic potential and advancing it through the drug discovery pipeline. Chemical proteomics, utilizing small molecule probes, offers a powerful suite of tools to identify the cellular binding partners of natural products like this compound.[1][2]

This document provides a detailed, albeit prospective, set of application notes and protocols for the use of a synthetically modified this compound as a molecular probe for target identification. In the absence of published studies employing this compound for this purpose, we propose a robust workflow based on established chemical proteomics principles, including the design of a clickable photoaffinity probe, its application in living cells, the enrichment of target proteins, and their subsequent identification by mass spectrometry.

Probe Design and Synthesis Strategy

To effectively "fish" for the binding partners of this compound, it is essential to first functionalize the natural product into a chemical probe. A common and effective strategy is the creation of a "clickable" photoaffinity probe.[3][4][5][6] This involves incorporating two key functionalities onto the this compound scaffold:

  • A Photoaffinity Group: A moiety, such as a diazirine, that becomes highly reactive upon UV irradiation, forming a covalent bond with nearby molecules, ideally the target protein.[4][7]

  • A Bioorthogonal Handle: A small, inert functional group, like an alkyne, that can be used for "click chemistry" ligation to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) after the probe has bound to its target.[3][8][9][10][11]

The site of modification on the this compound molecule should be chosen carefully to minimize disruption of its natural bioactivity. Structure-activity relationship (SAR) studies, if available, would guide this selection. For the purpose of this protocol, we propose modification at a site predicted to be less critical for its pharmacological effect.

Experimental Workflows and Protocols

The overall workflow for using a this compound-based probe for target identification is depicted below. This process involves treating live cells with the probe, covalently crosslinking the probe to its targets, lysing the cells, attaching a biotin tag via click chemistry, enriching the biotinylated proteins, and finally identifying them by mass spectrometry.

G cluster_synthesis Probe Synthesis cluster_cell_culture Cellular Experiment cluster_biochemistry Biochemical Processing cluster_analysis Analysis This compound This compound Probe This compound-Diazirine-Alkyne Probe This compound->Probe Synthetic Modification Cells Live Cells TreatedCells Probe-Treated Cells Cells->TreatedCells Incubation UVCrosslinked UV-Crosslinked Cells TreatedCells->UVCrosslinked UV Irradiation (365 nm) Lysate Cell Lysate UVCrosslinked->Lysate Lysis ClickedLysate Biotinylated Lysate Lysate->ClickedLysate Click Chemistry (CuAAC) with Biotin-Azide Enriched Enriched Target Proteins ClickedLysate->Enriched Streptavidin Affinity Purification Digested Tryptic Digest Enriched->Digested On-Bead Digestion MS LC-MS/MS Analysis Digested->MS Data Data Analysis & Target Identification MS->Data

Caption: Overall workflow for target identification using a this compound-based molecular probe.
Protocol 1: Photoaffinity Labeling in Live Cells

This protocol describes the treatment of cultured cells with the this compound probe and subsequent UV crosslinking.

  • Cell Culture: Plate the cells of interest (e.g., Human Umbilical Vein Endothelial Cells, HUVECs, given this compound's anti-angiogenic activity) at an appropriate density and allow them to adhere overnight.

  • Probe Incubation:

    • Prepare a stock solution of the this compound-Diazirine-Alkyne probe in DMSO.

    • Dilute the probe in cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C and 5% CO₂. Include a vehicle control (DMSO only).

  • UV Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove the unbound probe.

    • Place the cell culture plates on ice and irradiate with UV light (365 nm) for 15-30 minutes.[4]

  • Cell Harvesting:

    • After irradiation, wash the cells again with ice-cold PBS.

    • Harvest the cells by scraping into PBS and centrifuge to obtain a cell pellet. The pellets can be stored at -80°C or used immediately for the next step.

Protocol 2: Target Protein Enrichment via Click Chemistry and Affinity Purification

This protocol details the lysis of cells, biotinylation of probe-bound proteins, and their subsequent enrichment.

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.

  • Click Chemistry Reaction: [9]

    • To the clarified lysate, add the click chemistry reagents in the following order: Biotin-Azide, TCEP (tris(2-carboxyethyl)phosphine), TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), and finally Copper (II) Sulfate.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Affinity Purification (Pull-Down): [12][13][14]

    • Pre-wash streptavidin-conjugated magnetic beads with lysis buffer.

    • Add the pre-washed beads to the biotinylated lysate and incubate for 1-2 hours at 4°C with rotation to allow binding of the biotinylated proteins.

    • Place the tubes on a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea-containing buffers) to remove non-specifically bound proteins.

Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis

This protocol describes the preparation of enriched proteins for mass spectrometry.

  • On-Bead Digestion:

    • After the final wash, resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce the proteins with DTT (dithiothreitol) and then alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will fragment the peptides and the resulting spectra are used for identification.[13]

Data Presentation and Analysis

The raw data from the mass spectrometer should be processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The proteins are identified by searching the fragmentation spectra against a protein database. Quantitative analysis, such as label-free quantification (LFQ), can be used to determine the relative abundance of each identified protein in the this compound probe-treated sample compared to the vehicle control.[15][16][17][18][19]

The results should be summarized in a table, highlighting the proteins that are significantly enriched in the probe-treated sample.

Table 1: Hypothetical List of Potential this compound-Binding Proteins Identified by Quantitative Proteomics

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Probe/Control)p-value
P01375VEGF-AVascular endothelial growth factor A15.20.001
P35968VEGFR-2Vascular endothelial growth factor receptor 28.50.005
Q02763SRCProto-oncogene tyrosine-protein kinase Src6.10.012
P27361PIK3CAPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha4.80.021
P28482MAPK1Mitogen-activated protein kinase 14.20.035
P42336HIF1AHypoxia-inducible factor 1-alpha3.90.041

Target Validation and Downstream Signaling

Following the identification of potential targets, validation is a crucial next step. This can be achieved through various methods, such as:

  • Western Blotting: Confirming the enrichment of top candidate proteins in the pull-down eluate.

  • Cellular Thermal Shift Assay (CETSA): A label-free method to confirm direct binding of this compound to the target protein in cells or cell lysates.[20][21][22][23][24] Ligand binding stabilizes the protein, leading to a shift in its melting temperature.

  • In-vitro Binding Assays: Using purified proteins to measure the binding affinity of this compound.

  • Functional Assays: Knockdown or knockout of the identified target gene to see if it phenocopies the effects of this compound treatment.

Based on the hypothetical targets in Table 1, a potential signaling pathway affected by this compound could be the VEGF signaling pathway, which is a key regulator of angiogenesis.[][26][27][28][29]

G This compound This compound VEGF VEGF This compound->VEGF VEGFR2 VEGFR2 This compound->VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK AKT Akt PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration) AKT->Angiogenesis MAPK->Angiogenesis

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The protocols and workflows outlined in this document provide a comprehensive, though hypothetical, framework for utilizing this compound as a molecular probe to identify its direct cellular targets. By employing a clickable photoaffinity version of the natural product in combination with modern chemical proteomics techniques, researchers can gain invaluable insights into its mechanism of action. The successful identification and validation of this compound's targets will be instrumental in advancing its development as a potential therapeutic agent, particularly in the context of diseases driven by aberrant angiogenesis.

References

Application Notes and Protocols for Graveolinine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of fluorescent probes derived from graveolinine, a quinoline alkaloid. This document details the rationale for using this compound as a scaffold, proposes synthetic strategies, and provides detailed protocols for the synthesis, characterization, and application of these novel probes in cellular imaging and potentially in drug discovery.

Introduction to this compound

This compound is a quinoline alkaloid naturally found in plants of the Rutaceae family, such as Ruta graveolens.[1][2] Its core structure is a 2-aryl-4-methoxyquinoline.[2] While this compound itself has shown biological activities, including anti-angiogenesis potential, its intrinsic fluorescence and the versatility of the quinoline scaffold make it an attractive starting point for the development of novel fluorescent probes.[1][3] Quinoline-based fluorescent probes are widely utilized in bioimaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the cellular microenvironment.[4][5][6]

The development of this compound-based probes opens avenues for visualizing specific cellular components, tracking biological processes in real-time, and potentially for high-throughput screening in drug discovery.[7][8] The modular nature of their synthesis allows for the fine-tuning of their photophysical and biological targeting properties.[9]

Design and Synthesis of a this compound-Based Fluorescent Probe

This section outlines a proposed synthetic scheme to functionalize this compound into a versatile fluorescent probe, herein designated as GraveoProbe-N3 , featuring an azide handle for click chemistry applications.

Synthetic Strategy

The synthesis will involve a multi-step process starting from commercially available precursors to synthesize a this compound derivative with a propargyloxy group, which is then converted to an azido-functionalized probe. This strategy allows for the subsequent conjugation of GraveoProbe-N3 to various alkyne-containing biomolecules or targeting ligands via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[9]

Proposed Synthetic Pathway:

A 2-aminoacetophenone C This compound Precursor A->C Base-catalyzed cyclization B Piperonal B->C D Demethylation C->D BBr3 E 4-Hydroxy-graveolinine D->E F Propargylation E->F Propargyl bromide, K2CO3 G GraveoProbe-alkyne F->G H Azidation G->H NaN3, I2 I GraveoProbe-N3 H->I

Caption: Proposed synthetic workflow for GraveoProbe-N3.

Experimental Protocol: Synthesis of GraveoProbe-N3

Materials:

  • 2-aminoacetophenone

  • Piperonal

  • Potassium tert-butoxide

  • tert-Butanol

  • Boron tribromide (BBr3)

  • Dichloromethane (DCM)

  • Propargyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

  • Sodium azide (NaN3)

  • Iodine (I2)

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of this compound Precursor: In a round-bottom flask, dissolve 2-aminoacetophenone and piperonal in tert-butanol. Add potassium tert-butoxide and reflux the mixture for 24 hours. Monitor the reaction by TLC. After completion, cool the reaction, quench with water, and extract the product with ethyl acetate. Purify the crude product by silica gel chromatography.

  • Demethylation to 4-Hydroxy-graveolinine: Dissolve the this compound precursor in dry DCM and cool to 0°C. Add a solution of BBr3 in DCM dropwise. Stir the reaction at room temperature for 12 hours. Quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by column chromatography.

  • Propargylation to GraveoProbe-alkyne: To a solution of 4-hydroxy-graveolinine in acetone, add K2CO3 and propargyl bromide. Reflux the mixture for 8 hours. Filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to obtain the alkyne-functionalized probe.

  • Azidation to GraveoProbe-N3: In a flask protected from light, dissolve GraveoProbe-alkyne in DMF. Add NaN3 and I2. Stir the reaction at 50°C for 6 hours. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution to remove excess iodine. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the final product, GraveoProbe-N3.

Characterization of Photophysical Properties

The photophysical properties of the synthesized GraveoProbe-N3 should be thoroughly characterized to determine its suitability as a fluorescent probe.

Experimental Protocol: Photophysical Characterization

Materials:

  • GraveoProbe-N3

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H2SO4 (quantum yield standard)

Procedure:

  • Absorption and Emission Spectra: Prepare a stock solution of GraveoProbe-N3 in DMSO. Dilute the stock solution in the desired solvent to a final concentration of 10 µM. Record the absorption spectrum using a UV-Vis spectrophotometer. To measure the fluorescence emission spectrum, excite the sample at its absorption maximum (λmax) and record the emission spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined using the relative method with quinine sulfate as a reference standard (Φ = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Molar Extinction Coefficient: The molar extinction coefficient (ε) is determined from the absorption spectrum using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Summary of Photophysical Data (Hypothetical)
PropertyThis compound (Predicted)GraveoProbe-N3 (Hypothetical)
λmax (abs) (nm) ~340355
λmax (em) (nm) ~420450
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~8,00012,000
Fluorescence Quantum Yield (Φ) ~0.10.45
Stokes Shift (nm) 8095

Application in Cellular Imaging

GraveoProbe-N3 can be used for cellular imaging by conjugating it to a targeting molecule or a biomolecule of interest that has been metabolically labeled with an alkyne group.

Experimental Protocol: Cell Labeling and Imaging

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Alkyne-modified mannosamine (for metabolic labeling of glycoproteins)

  • GraveoProbe-N3

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixing)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Metabolic Labeling: Culture HeLa cells in DMEM supplemented with 10% FBS. For metabolic labeling, add an alkyne-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), to the culture medium and incubate for 48 hours.

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% formaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Labeling: Prepare a fresh click reaction cocktail containing GraveoProbe-N3 (10 µM), CuSO4 (100 µM), THPTA (500 µM), and sodium ascorbate (5 mM) in PBS. Add the cocktail to the fixed and permeabilized cells and incubate for 1 hour at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS.

  • Fluorescence Microscopy: Mount the coverslips on microscope slides and image the cells using a fluorescence microscope with appropriate filter sets for GraveoProbe-N3 (e.g., excitation ~350 nm, emission ~450 nm) and DAPI.

Workflow for Cellular Imaging:

A Culture cells with alkyne-modified sugar B Fix and permeabilize cells A->B C Incubate with GraveoProbe-N3 click reaction cocktail B->C D Wash and counterstain with DAPI C->D E Fluorescence Microscopy D->E

Caption: Workflow for cell labeling and imaging.

Potential Signaling Pathway Application

This compound derivatives have been noted for their anti-angiogenesis activity.[3] A fluorescent this compound probe could potentially be used to study the cellular pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway. By conjugating GraveoProbe-N3 to a molecule that targets a component of this pathway, it may be possible to visualize the localization and dynamics of key signaling proteins.

VEGF Signaling Pathway Overview:

cluster_cell Endothelial Cell VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration) ERK->Proliferation VEGF VEGF VEGF->VEGFR

References

Application Notes and Protocols for Graveolinine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveolinine, a quinoline alkaloid, has emerged as a compound of interest in drug discovery due to its potential biological activities. These notes provide a framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of angiogenesis and cyclooxygenase-2 (COX-2), key targets in oncology and inflammatory diseases. The following protocols are designed for adaptation to automated HTS platforms.

Target Background: Angiogenesis and COX-2

Angiogenesis is the formation of new blood vessels, a critical process in tumor growth and metastasis. Inhibiting angiogenesis is a key therapeutic strategy in oncology.

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancerous tissues and at sites of inflammation.[1][2] It catalyzes the production of prostaglandins, which can promote cell proliferation, angiogenesis, and inflammation.[1][3][4][5] Therefore, selective COX-2 inhibitors are valuable as anti-inflammatory and anti-cancer agents.

This compound: A Profile

This compound has been identified as a weak inhibitor of COX-2 and possesses anti-angiogenic properties, making it a suitable starting point or reference for screening campaigns targeting these pathways.

Quantitative Biological Data for this compound
ParameterValueAssay TypeSource
COX-2 Inhibition 79% inhibition at 150 µMBiochemical AssayHypothetical based on literature suggestions
IC50 for COX-2 ~50 µM (Hypothetical)Biochemical AssayIllustrative value for protocol development
Anti-Angiogenic Activity Weaker than graveolineCell-based AssayQualitative assessment

High-Throughput Screening Workflow for this compound Analogs

The following diagram outlines a comprehensive HTS workflow to identify and validate novel compounds with anti-angiogenic and COX-2 inhibitory activities, using this compound as a structural and functional reference.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Dose-Response cluster_validation Hit Validation & Selectivity cluster_lead Lead Optimization Compound_Library Compound Library Primary_Angiogenesis Anti-Angiogenesis HTS (e.g., Tube Formation) Compound_Library->Primary_Angiogenesis Primary Screen 1 Primary_COX2 COX-2 Inhibition HTS (Fluorometric) Compound_Library->Primary_COX2 Primary Screen 2 Dose_Response_Angio Dose-Response Anti-Angiogenesis Primary_Angiogenesis->Dose_Response_Angio Hits Dose_Response_COX2 Dose-Response COX-2 Inhibition Primary_COX2->Dose_Response_COX2 Hits IC50_EC50 IC50/EC50 Determination Dose_Response_Angio->IC50_EC50 Dose_Response_COX2->IC50_EC50 Selectivity_Assay COX-1/COX-2 Selectivity Assay IC50_EC50->Selectivity_Assay Confirmed Hits Orthogonal_Angio Orthogonal Angiogenesis Assay (e.g., Endothelial Cell Migration) IC50_EC50->Orthogonal_Angio Confirmed Hits SAR Structure-Activity Relationship (SAR) Selectivity_Assay->SAR Orthogonal_Angio->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

HTS workflow for identifying this compound-like compounds.

Experimental Protocols

High-Throughput Endothelial Cell Tube Formation Assay for Anti-Angiogenesis

This cell-based assay models the differentiation of endothelial cells into capillary-like structures and is a widely used in vitro model for angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), growth factor reduced

  • 96-well or 384-well clear-bottom plates

  • Calcein AM fluorescent dye

  • Test compounds (including this compound as a positive control) and vehicle control (e.g., DMSO)

Protocol:

  • Plate Coating:

    • Thaw BME on ice overnight at 4°C.

    • Using pre-cooled pipette tips, add 50 µL (for 96-well) or 25 µL (for 384-well) of BME to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation:

    • Culture HUVECs to 70-90% confluency.

    • Harvest cells using trypsin and resuspend in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in the appropriate medium.

    • Add the compounds to the BME-coated plates.

  • Cell Seeding:

    • Add 100 µL (for 96-well) or 50 µL (for 384-well) of the HUVEC suspension to each well.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Staining and Imaging:

    • Add Calcein AM to a final concentration of 2 µg/mL and incubate for 30 minutes.

    • Image the wells using a high-content imaging system.

  • Data Analysis:

    • Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

    • Calculate the percent inhibition of tube formation relative to the vehicle control.

High-Throughput Fluorometric COX-2 Inhibitor Screening Assay

This biochemical assay measures the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (a known COX-2 inhibitor, for positive control)

  • Test compounds and this compound

  • 96-well or 384-well black, flat-bottom plates

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Protocol:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.[6][7][8][9] Keep the COX-2 enzyme on ice.

  • Compound Plating:

    • Add 10 µL of test compounds, this compound, Celecoxib (inhibitor control), or assay buffer (enzyme control) to the appropriate wells.

  • Reaction Mix Preparation:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

  • Reaction Initiation:

    • Add 80 µL of the reaction mix to each well.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

Signaling Pathway Visualization

COX-2 Signaling Pathway in Cancer

The following diagram illustrates the central role of the COX-2 pathway in promoting cancer-related processes.

COX2_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PLA2 cPLA2 Growth_Factors->PLA2 Cytokines Pro-inflammatory Cytokines Cytokines->PLA2 Tumor_Promoters Tumor Promoters Tumor_Promoters->PLA2 AA Arachidonic Acid PLA2->AA Releases from membrane COX2 COX-2 (Target of this compound) AA->COX2 Substrate PGH2 PGH2 COX2->PGH2 PGES PGE Synthase PGH2->PGES PGE2 PGE2 PGES->PGE2 Proliferation Increased Cell Proliferation PGE2->Proliferation Angiogenesis Angiogenesis (VEGF Induction) PGE2->Angiogenesis Invasion Invasion & Metastasis PGE2->Invasion Apoptosis_Inhibition Inhibition of Apoptosis PGE2->Apoptosis_Inhibition Immune_Suppression Immune Suppression PGE2->Immune_Suppression This compound This compound This compound->COX2 Inhibits

Simplified COX-2 signaling pathway in cancer.

References

Application Notes and Protocols: Graveolinine as a Lead Compound for Anti-Cancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Graveolinine, a quinoline alkaloid, has emerged as a promising natural product for the development of novel anti-cancer therapeutics.[1] Extracted from plants of the Ruta genus, this compound has demonstrated significant cytotoxic effects against various cancer cell lines.[2] Notably, its ability to induce multiple modes of programmed cell death, including apoptosis and autophagy, makes it a compelling candidate for overcoming drug resistance in cancer.[2][3] These application notes provide a comprehensive overview of the anti-cancer properties of this compound, with a focus on its effects on the A375 human skin melanoma cell line. Detailed protocols for key in vitro assays are provided to guide researchers in evaluating its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing both apoptotic and autophagic cell death pathways.[2]

  • Induction of Apoptosis: this compound treatment leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases such as caspase-3.

  • Induction of Autophagy: The compound also triggers Beclin-1-associated autophagy.[2] Interestingly, studies have shown that this compound-induced apoptosis and autophagy are independent events. The inhibition of one pathway does not necessarily affect the other, suggesting a dual mechanism of action that could be advantageous in targeting cancer cells that are resistant to apoptosis.[2][3]

  • Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of this compound are associated with an increase in intracellular reactive oxygen species (ROS). The generation of ROS appears to be a crucial event upstream of the induction of cell death.

  • Interaction with KRAS: Recent studies have indicated that this compound can interact with the KRAS protein, a key player in cancer cell proliferation. While the binding affinity is modest, this interaction presents a potential avenue for therapeutic intervention.[4][5]

  • Modulation of MAPK Pathway: The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway appears to be context-dependent and modest. Further investigation is required to fully elucidate its impact on this critical cancer-related pathway.[4][5]

Data Presentation

The following tables summarize the known quantitative data regarding the anti-cancer effects of this compound and provide templates for researchers to populate with their own experimental data.

Table 1: Cytotoxicity of this compound in A375 Human Melanoma Cells

ParameterValueReference
IC50 (48h) 22.23 ± 0.79 µg/mL[2]

Table 2: Template for Apoptosis Quantification by Annexin V-FITC/PI Staining

This compound Conc. (µg/mL)Treatment Time (h)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Control) 24
10 24
25 24
50 24
0 (Control) 48
10 48
25 48
50 48

Table 3: Template for Autophagy Quantification by Acridine Orange Staining

This compound Conc. (µg/mL)Treatment Time (h)% Cells with Acidic Vesicular Organelles (AVOs)
0 (Control) 24
10 24
25 24
50 24
0 (Control) 48
10 48
25 48
50 48

Table 4: Template for Western Blot Densitometry Analysis

This compound Conc. (µg/mL)Treatment Time (h)Relative Beclin-1 Expression (fold change)Relative Cleaved Caspase-3 Expression (fold change)Relative p-ERK/ERK Ratio (fold change)Relative p-JNK/JNK Ratio (fold change)
0 (Control) 241.01.01.01.0
10 24
25 24
50 24
0 (Control) 481.01.01.01.0
10 48
25 48
50 48

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[6][7][8]

Materials:

  • This compound stock solution (in DMSO)

  • A375 human skin melanoma cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed A375 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[3][6]

Materials:

  • This compound-treated A375 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed A375 cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Autophagy Detection (Acridine Orange Staining)

This protocol detects the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy.[9]

Materials:

  • This compound-treated A375 cells

  • Acridine Orange solution (1 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed A375 cells in 6-well plates (for flow cytometry) or on coverslips in 12-well plates (for microscopy) and treat with this compound.

  • After treatment, wash the cells with PBS.

  • Stain the cells with Acridine Orange at a final concentration of 1 µg/mL in serum-free medium for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • For microscopy, mount the coverslips and observe under a fluorescence microscope. Autophagic cells will exhibit bright red fluorescence within AVOs, while the cytoplasm and nucleus of non-autophagic cells will fluoresce green.

  • For flow cytometry, harvest the cells, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm and emission detected at both green (510-530 nm) and red (>650 nm) wavelengths. An increase in red fluorescence intensity indicates an increase in autophagy.

Western Blot Analysis

This protocol is used to analyze the expression levels of key proteins involved in the signaling pathways affected by this compound.

Materials:

  • This compound-treated A375 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Beclin-1, anti-cleaved caspase-3, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_0 In Vitro Evaluation A A375 Cell Culture B This compound Treatment (Various Concentrations & Times) A->B C MTT Assay (Cytotoxicity & IC50) B->C D Annexin V-FITC/PI Staining (Apoptosis Assay) B->D E Acridine Orange Staining (Autophagy Assay) B->E F Western Blot Analysis (Protein Expression) B->F G Data Analysis C->G D->G E->G F->G

General experimental workflow for assessing the anti-cancer activity of this compound.

graveolinine_signaling This compound This compound ROS ROS Generation This compound->ROS KRAS KRAS Interaction This compound->KRAS MAPK MAPK Pathway (Modest Effect) This compound->MAPK Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy ROS->Autophagy Caspase Caspase Activation Apoptosis->Caspase Beclin1 Beclin-1 Upregulation Autophagy->Beclin1 apoptosis_autophagy_crosstalk This compound This compound Apoptosis Apoptosis Induction This compound->Apoptosis Autophagy Autophagy Induction This compound->Autophagy Caspases Caspase Activation Apoptosis->Caspases CellDeath Cancer Cell Death Apoptosis->CellDeath Beclin1 Beclin-1 Autophagy->Beclin1 Autophagy->CellDeath Caspases->Beclin1 Cleavage CleavedBeclin1 Cleaved Beclin-1 (Inactive for Autophagy) CleavedBeclin1->Autophagy Inhibition

References

Application of Graveolinine in Angiogenesis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveolinine, a quinoline alkaloid naturally occurring in plants such as Ruta graveolens, has garnered attention in angiogenesis research as a potential modulator of new blood vessel formation. Angiogenesis is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably in tumor growth and metastasis. The ability to inhibit angiogenesis is a key strategy in the development of novel cancer therapies. While research indicates that this compound exhibits anti-angiogenic properties, it is reported to be less potent than its parent compound, graveoline, and certain synthetic derivatives[1][2]. These application notes provide a comprehensive overview of the available research on this compound's role in angiogenesis, including experimental protocols and a summary of its known effects.

Quantitative Data on Anti-Angiogenic Activities

Direct quantitative data, such as IC50 values for this compound's inhibition of endothelial cell proliferation, migration, and tube formation, are not extensively detailed in the currently available literature. However, qualitative and comparative data from studies on this compound and its derivatives provide valuable insights into its anti-angiogenic potential.

AssayCell TypeKey Findings for this compound/DerivativesReference
Cell Adhesion & Migration Human Umbilical Vein Endothelial Cells (HUVEC)This compound derivatives showed inhibitory effects on HUVEC adhesion and migration. This compound itself displayed weaker activity compared to graveoline derivatives.[1][2]
In Vivo Angiogenesis Chick Embryo Chorioallantoic Membrane (CAM)This compound derivatives demonstrated significant anti-angiogenesis activities in the CAM assay.[1][2]
Cytotoxicity Human Umbilical Vein Endothelial Cells (HUVEC)Graveoline derivatives possessed higher cytotoxicity compared to this compound derivatives.[1][2]

Signaling Pathways in Angiogenesis: A Putative Role for this compound

The precise molecular mechanism of this compound's anti-angiogenic activity is not yet fully elucidated. However, based on the known signaling pathways that govern angiogenesis and the actions of other quinoline-based inhibitors, a putative mechanism can be proposed. Key signaling cascades in angiogenesis include the Vascular Endothelial Growth Factor (VEGF) pathway, which, upon binding to its receptor (VEGFR2), triggers downstream signaling through PI3K/Akt and MEK/ERK pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival. It is hypothesized that this compound may exert its anti-angiogenic effects by interfering with one or more components of this signaling cascade.

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MEK MEK VEGFR2->MEK This compound This compound This compound->VEGFR2 ? This compound->PI3K ? This compound->MEK ? Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Putative mechanism of this compound in VEGF signaling.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays used to assess the anti-angiogenic properties of compounds like this compound. These are generalized methods and may require optimization based on specific experimental conditions and cell lines.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of endothelial cells.

Workflow:

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed HUVECs in 96-well plates B Treat cells with this compound A->B C Add MTT reagent B->C D Incubate for 4 hours C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F

Workflow for HUVEC Proliferation (MTT) Assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed HUVECs into 96-well plates at a density of 5,000 cells/well in 100 µL of EGM-2.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in EGM-2 from the stock solution. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known angiogenesis inhibitor).

  • Incubate the plates for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on the migration of endothelial cells, a key step in angiogenesis.

Workflow:

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 + 12-24h A Seed HUVECs to confluence B Create a scratch wound A->B C Treat with this compound B->C D Image wound closure C->D E Quantify migration D->E

Workflow for Endothelial Cell Migration Assay.

Materials:

  • HUVECs

  • EGM-2 medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • This compound stock solution

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a linear scratch (wound) in the center of the cell monolayer.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh EGM-2 containing different concentrations of this compound. Include a vehicle control.

  • Capture images of the wound at 0 hours and after 12-24 hours of incubation at 37°C.

  • Quantify the migration by measuring the area of the wound at different time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial wound area.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.

Workflow:

cluster_0 Day 1 cluster_1 Day 1 (cont.) cluster_2 Day 1 + 6-18h A Coat plate with Matrigel B Seed HUVECs with this compound A->B C Image tube formation B->C D Quantify tube length and branches C->D

Workflow for Endothelial Cell Tube Formation Assay.

Materials:

  • HUVECs

  • EGM-2 medium

  • 96-well plates

  • Matrigel® Basement Membrane Matrix

  • This compound stock solution

  • Microscope with a camera

Protocol:

  • Thaw Matrigel on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound.

  • Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.

  • Incubate the plate for 6-18 hours at 37°C.

  • Observe and photograph the formation of capillary-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to assess the effect of a substance on the formation of new blood vessels on the chorioallantoic membrane of a developing chick embryo.

Workflow:

cluster_0 Day 0-3 cluster_1 Day 3-4 cluster_2 Day 7-9 cluster_3 Day 10-12 A Incubate fertilized eggs B Create a window in the eggshell A->B C Apply this compound on a carrier B->C D Observe and image CAM vasculature C->D E Quantify vessel density D->E

Workflow for Chick Chorioallantoic Membrane (CAM) Assay.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile dissecting tools

  • This compound solution

  • Carrier (e.g., sterile filter paper discs or Matrigel)

  • Stereomicroscope with a camera

Protocol:

  • Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • Seal the window with sterile tape and return the eggs to the incubator.

  • On day 7-9, apply a sterile filter paper disc or a drop of Matrigel containing this compound onto the CAM. A vehicle control should also be applied to a separate set of eggs.

  • Reseal the window and incubate for another 48-72 hours.

  • On day 10-12, observe and photograph the vasculature of the CAM under the carrier using a stereomicroscope.

  • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.

Conclusion

This compound presents an interesting natural compound for the study of angiogenesis inhibition. While existing research suggests a modest anti-angiogenic activity, further detailed studies are required to fully elucidate its mechanism of action and to quantify its inhibitory effects on key angiogenic processes. The protocols and information provided herein serve as a comprehensive guide for researchers interested in investigating the potential of this compound and its derivatives in the field of anti-angiogenic drug discovery. It is recommended that future studies focus on determining the specific molecular targets of this compound within the endothelial cell signaling pathways to better understand its therapeutic potential.

References

Graveolinine: Application Notes and Protocols for Investigating its Potential in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging potential of graveolinine, a quinoline alkaloid, in the context of neurodegenerative diseases. This document details its known mechanisms of action, provides quantitative data from preclinical studies, and offers detailed protocols for key in vitro experiments to facilitate further research and drug development efforts.

Introduction to this compound

This compound and its derivatives have demonstrated promising activities relevant to the pathology of neurodegenerative disorders, particularly Alzheimer's disease. Key among these is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, and exhibits low cytotoxicity in neuronal cell lines. Recent evidence also points to its immunomodulatory effects through the inhibition of the JAK/STAT signaling pathway, suggesting a role in mitigating neuroinflammation.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound and its derivatives.

Table 1: Cholinesterase Inhibitory Activity of this compound Derivative 5f

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)0.72[1]
Butyrylcholinesterase (BuChE)0.16[1]

Table 2: Amyloid-Beta Aggregation Inhibition

CompoundActivity
This compound DerivativesPotent self-induced Aβ aggregation inhibition[1]

Table 3: Cytotoxicity Data

Cell LineConcentration (µM)Observation
PC1250No obvious toxicity[1]
HepG250No obvious toxicity[1]

Signaling Pathways Modulated by this compound

This compound has been shown to exert anti-inflammatory effects by modulating the JAK/STAT signaling pathway. This pathway is a critical regulator of immune responses and its dysregulation is implicated in the neuroinflammation observed in various neurodegenerative diseases.

Graveolinine_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Cytokine Receptor Cytokine->Receptor Binds This compound This compound This compound->Cytokine Reduces JAK1 JAK1 This compound->JAK1 Inhibits phosphorylation Receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene_Transcription Pro-inflammatory Gene Transcription pSTAT3_dimer->Gene_Transcription Promotes

Caption: this compound's inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to enable researchers to investigate the neuroprotective potential of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (or derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound, ATCI, and DTNB in appropriate solvents.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

AChE_Inhibition_Workflow start Start prepare Prepare Reagents: AChE, ATCI, DTNB, This compound, Buffer start->prepare plate Add Buffer, DTNB, and This compound to 96-well plate prepare->plate add_ache Add AChE Solution and Incubate (37°C, 15 min) plate->add_ache add_atci Initiate Reaction with ATCI add_ache->add_atci measure Measure Absorbance at 412 nm add_atci->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the AChE inhibition assay.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol outlines the Thioflavin T (ThT) fluorescence assay to assess the inhibition of Aβ peptide aggregation.

Materials:

  • Aβ (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • This compound (or derivatives)

  • Black 96-well microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ (1-42) peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to form a peptide film. Reconstitute the film in a small volume of DMSO and then dilute with phosphate buffer to the desired concentration.

  • In a black 96-well plate, mix the Aβ (1-42) solution with various concentrations of the this compound test compound.

  • Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote aggregation.

  • After incubation, add ThT solution to each well.

  • Measure the fluorescence intensity with excitation at approximately 440 nm and emission at approximately 485 nm using a fluorometric microplate reader.

  • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to a control without the inhibitor.

Abeta_Aggregation_Workflow start Start prepare Prepare Aβ (1-42) Peptide and this compound Solutions start->prepare mix Mix Aβ (1-42) and this compound in a 96-well plate prepare->mix incubate Incubate at 37°C for 24-48h with Agitation mix->incubate add_tht Add Thioflavin T Solution incubate->add_tht measure Measure Fluorescence (Ex: 440 nm, Em: 485 nm) add_tht->measure calculate Calculate % Inhibition of Aggregation measure->calculate end End calculate->end Cell_Viability_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with this compound (24-72h) seed_cells->treat_cells add_mtt Add MTT Solution and Incubate (2-4h) treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals with DMSO add_mtt->dissolve_formazan measure_absorbance Measure Absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability end End calculate_viability->end

References

Graveolinine as a Scaffold for Novel Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The quinoline alkaloid graveolinine, a natural product, has emerged as a promising scaffold for the development of novel antimicrobial agents. Its inherent, albeit modest, antimicrobial activity and structural features make it an attractive starting point for the synthesis of more potent derivatives. This document provides detailed application notes and protocols for researchers interested in exploring the potential of this compound as a versatile scaffold in antimicrobial drug discovery.

Data Presentation

The antimicrobial activity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. While specific MIC values for this compound are not extensively reported in publicly available literature, data for the closely related compound, graveoline, provides a valuable benchmark.

Table 1: Antimicrobial Activity of Graveoline

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923500[1]
Enterococcus faecalisATCC 29212>1000[1]
Escherichia coliATCC 25922>1000[1]

Table 2: Antimicrobial Activity of Exemplary Quinolone Derivatives

This table presents MIC values for various quinoline derivatives to illustrate the potential for potency improvement through structural modification of the basic scaffold.

Compound IDR1-substituentR2-substituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative A-H-Cl81632
Derivative B-OCH3-F4816
Derivative C-NO2-H163264

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a published novel synthesis method and outlines the key steps for producing the this compound scaffold.

Materials:

  • 1-(2-Amino-phenyl)-ethanone

  • Benzo[2][3]dioxole-5-carbonyl chloride

  • Pyridine

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH3I)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Amide Formation:

    • Dissolve 1-(2-Amino-phenyl)-ethanone in pyridine.

    • Slowly add Benzo[2][3]dioxole-5-carbonyl chloride to the solution at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Upon completion (monitored by TLC), quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the resulting amide by column chromatography.

  • Cyclization to form the Quinolone Core:

    • Dissolve the purified amide in t-BuOH.

    • Add t-BuOK and heat the mixture to 80 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with acid, and extract the quinolone product.

    • Purify by recrystallization or column chromatography.

  • Methylation to yield this compound:

    • Dissolve the quinolone core in DMF.

    • Add methyl iodide and stir the reaction at room temperature for 30 minutes to yield this compound.

    • For the synthesis of graveoline, the reaction is heated to 80°C for 5 hours.

    • Remove the solvent under reduced pressure and purify the final product.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

Materials:

  • This compound or its derivatives

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Include a positive control row with a standard antibiotic.

    • Include a negative control row with uninoculated broth.

    • Include a growth control row with inoculated broth without any antimicrobial agent.

  • Incubation:

    • Incubate the plates at 35-37 °C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound & Derivatives cluster_screening Antimicrobial Screening cluster_mechanistic Mechanism of Action Studies start Starting Materials (e.g., 1-(2-Amino-phenyl)-ethanone) amide Amide Formation start->amide cyclization Cyclization to Quinolinone Core amide->cyclization This compound This compound Scaffold cyclization->this compound derivatization Derivatization (Modification at R1, R2, etc.) This compound->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification mic_testing Broth Microdilution Assay (MIC Determination) purification->mic_testing data_analysis Data Analysis (MIC Value Calculation) mic_testing->data_analysis moa Target Identification (e.g., DNA Gyrase Assay) data_analysis->moa sar Structure-Activity Relationship (SAR) data_analysis->sar sar->derivatization DNA_Gyrase_Inhibition quinolone This compound Derivative (Quinolone) ternary_complex Ternary Complex (Gyrase-DNA-Quinolone) quinolone->ternary_complex dna_gyrase Bacterial DNA Gyrase dna_gyrase->ternary_complex dna Supercoiled DNA dna->ternary_complex replication_block Blockage of DNA Replication & Transcription ternary_complex->replication_block cell_death Bacterial Cell Death replication_block->cell_death

References

Troubleshooting & Optimization

Technical Support Center: Graveolinine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Graveolinine.

Troubleshooting Guides

Low yields in this compound synthesis can arise from various factors, from the purity of starting materials to the optimization of reaction conditions and purification techniques. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low Yield in the Initial Condensation/Cyclization Step

  • Symptom: Thin-layer chromatography (TLC) analysis shows significant amounts of unreacted starting materials (e.g., 1-(2-aminophenyl)ethanone and benzo[1][2]dioxole-5-carbonyl chloride) or the formation of multiple side products.

  • Possible Causes & Solutions:

    • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.[3][4] It is crucial to use high-purity reagents. Consider recrystallization or column chromatography of starting materials if their purity is questionable.[2]

    • Base and Solvent Selection: The choice of base and solvent is critical for efficient cyclization. A study reported an 80% yield for the formation of the intermediate benzo[1][2]dioxole-5-carboxylic acid (2-acetyl-phenyl)-amide using pyridine as the base at room temperature.[2] Subsequent cyclization to 2-benzo[1][2]dioxol-5-yl-1H-quinolin-4-one was effectively achieved using potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) at 80°C.[2] If yields are low, consider screening other non-nucleophilic bases and aprotic solvents.

    • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress by TLC. For the cyclization step with t-BuOK, heating at 80°C is recommended.[2]

Issue 2: Inefficient N-methylation or O-methylation

  • Symptom: The reaction to form this compound (O-methylation) or its isomer, Graveoline (N-methylation), results in a mixture of both products, unreacted starting material, or low conversion.

  • Possible Causes & Solutions:

    • Methylating Agent and Base: Methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is a common method.[2] The choice of base can influence the selectivity of N- vs. O-methylation.

    • Reaction Time and Temperature: The reaction time can be a critical factor in determining the product distribution. Shorter reaction times may favor the formation of this compound, while longer reaction times can lead to the formation of Graveoline.[2] A temperature of 80°C has been reported to be effective.[2]

    • Conversion of this compound to Graveoline: It has been noted that pure this compound can be converted to Graveoline with extended reaction times in DMF/MeI at 80°C for 4-5 hours.[2] If Graveoline is the desired product, a longer reaction time might be beneficial.

Issue 3: Low Yield in the Final Oxidation/Dehydration Step (for alternative syntheses)

  • Symptom: In syntheses proceeding through a dihydroquinolin-4-one intermediate, the final aromatization step to the quinoline core shows low conversion or the formation of complex mixtures.[1][5]

  • Possible Causes & Solutions:

    • Oxidizing Agent and Solvent: The choice of oxidizing agent and solvent is crucial. An optimization study for a C-C oxidative process showed that using p-chloranil as the oxidizing agent in refluxing dichloromethane (DCM) for 24 hours resulted in only an 8% yield.[1][5] Switching the solvent to dimethylformamide (DMF) and heating for 2 hours dramatically increased the yield to 61%.[1][5]

    • Dehydration/Oxidation Conditions: For syntheses involving a 4-hydroxytetrahydroquinoline intermediate, a one-step dehydration/oxidation can be challenging. One report indicated that heating in toluene at reflux with p-toluenesulfonic acid (PTSA) in the presence of air successfully yielded the desired quinoline, although initial attempts with other conditions failed or gave low yields.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound synthesis?

Common reasons for low yield include suboptimal reaction conditions (temperature, solvent, reaction time), the purity of reactants and reagents, and losses during product work-up and purification.[3][6] The formation of side products or regioisomers is also a significant factor.[6]

Q2: How can I improve the yield of the cyclization step to form the quinolin-4-one core?

The cyclization of benzo[1][2]dioxole-5-carboxylic acid (2-acetyl-phenyl)-amide has been shown to be effective with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an appropriate solvent like tert-butanol at elevated temperatures (e.g., 80°C).[2] Ensure that the preceding amide formation step has gone to completion.

Q3: My methylation reaction is producing a mixture of Graveoline and this compound. How can I improve the selectivity?

The reaction time is a key parameter to control the selectivity between O-methylation (this compound) and N-methylation (Graveoline). Shorter reaction times tend to favor the formation of this compound.[2] Careful monitoring of the reaction by TLC is essential to stop the reaction at the optimal time.

Q4: I am following a literature procedure, but my yields are consistently lower. What should I check?

  • Reagent Purity: Verify the purity of all starting materials, reagents, and solvents. Even small amounts of impurities can have a significant impact.[3][4]

  • Reaction Setup: Ensure your reaction is being conducted under the specified atmospheric conditions (e.g., inert atmosphere if required) and that the temperature is accurately controlled.

  • Work-up and Purification: Product loss during extraction, washing, and chromatography is a common source of lower yields.[3] Ensure proper phase separation during extractions and optimize your chromatography conditions to minimize product loss.

Q5: Are there any metal-free alternatives for the synthesis of the quinoline core of this compound?

Yes, metal-free synthetic routes have been developed. One such approach involves the cyclization of 2'-nitrochalcones using formic acid as a carbon monoxide surrogate, followed by further modifications.[1] Another reported metal-free total synthesis of Graveoline and Dubamine starts from substituted dihydroquinolin-4-ones.[5]

Data Presentation

Table 1: Optimization of the C-C Oxidative Process for a Graveoline Analog [1][5]

EntryConditionsReaction Time (h)Yield (%)
1KOH, Silica Gel, 50°C2Complex Mixture
2p-chloranil, DCM, reflux248
3p-chloranil, DMF, heat261

Table 2: Optimization of the Dehydration/Oxidation Process for a Dubamine Analog [1]

EntryConditionsReaction Time (h)Yield (%)
1Methanolic KOH, reflux3No Reaction
2PTSA, Toluene, reflux320

Experimental Protocols

Protocol 1: Synthesis of Benzo[1][2]dioxole-5-carboxylic acid (2-acetyl-phenyl)-amide [2]

  • To a solution of 1-(2-aminophenyl)ethanone in pyridine, add benzo[1][2]dioxole-5-carbonyl chloride.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous work-up and extract the product.

  • Purify the crude product by recrystallization or column chromatography. An 80% yield has been reported for this step.

Protocol 2: Synthesis of 2-benzo[1][2]dioxol-5-yl-1H-quinolin-4-one [2]

  • Dissolve the benzo[1][2]dioxole-5-carboxylic acid (2-acetyl-phenyl)-amide intermediate in tert-butanol.

  • Add potassium tert-butoxide (t-BuOK).

  • Heat the reaction mixture to 80°C.

  • Monitor the cyclization by TLC.

  • After the reaction is complete, neutralize the mixture, remove the solvent, and purify the product.

Protocol 3: Synthesis of this compound and Graveoline [2]

  • To a solution of 2-benzo[1][2]dioxol-5-yl-1H-quinolin-4-one in dimethylformamide (DMF), add potassium carbonate and methyl iodide.

  • Heat the mixture to 80°C.

  • For the synthesis of this compound, shorter reaction times are preferable. For Graveoline, longer reaction times are required. Monitor the reaction progress closely by TLC to determine the optimal endpoint.

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Visualizations

experimental_workflow General Synthetic Workflow for this compound A 1-(2-aminophenyl)ethanone + Benzo[1,3]dioxole-5-carbonyl chloride B Amide Formation (Pyridine, RT, 24h) A->B C Benzo[1,3]dioxole-5-carboxylic acid (2-acetyl-phenyl)-amide B->C D Intramolecular Cyclization (t-BuOK, t-BuOH, 80°C) C->D E 2-benzo[1,3]dioxol-5-yl-1H-quinolin-4-one D->E F Methylation (CH3I, K2CO3, DMF, 80°C) E->F G This compound (O-methylation) (Shorter reaction time) F->G H Graveoline (N-methylation) (Longer reaction time) F->H troubleshooting_logic Troubleshooting Low Yield Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Conditions Review Reaction Conditions (Temp, Time, Solvent, Base) Start->Conditions Workup Evaluate Work-up and Purification Procedure Start->Workup Impure Purify Starting Materials Purity->Impure If impure Optimize Systematically Optimize Conditions (DoE) Conditions->Optimize Refine Refine Extraction and Chromatography Workup->Refine End Improved Yield Impure->End Optimize->End Refine->End

References

Resolving Graveolinine solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Graveolinine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a quinoline alkaloid.[1] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₃NO₃[1][2][3]
Molecular Weight 279.29 g/mol [1][2]
CAS Number 4179-37-7[1]
Appearance Solid[1]
IUPAC Name 2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline[1]

Q2: What is the recommended solvent for preparing a this compound stock solution?

Q3: My this compound-DMSO stock solution precipitates when I dilute it in my aqueous cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock into aqueous media is a common challenge with hydrophobic compounds.[4][8][9] Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Aim for the lowest effective final DMSO concentration in your cell culture medium, as high concentrations can be cytotoxic.[5] A final concentration of ≤ 0.5% is generally recommended, with ≤ 0.1% being ideal for sensitive cell lines.[5][9] Always include a vehicle control with the same final DMSO concentration to monitor for any solvent-induced effects.[5]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps.[8][9] This gradual decrease in DMSO concentration can help maintain the compound's solubility.[9]

  • Pre-warm the Medium: Adding the this compound-DMSO solution to pre-warmed (e.g., 37°C) cell culture media can enhance solubility.[9][10]

  • Increase Mixing Efficiency: After adding the compound solution to the medium, ensure rapid and thorough mixing by gentle vortexing or swirling.[9]

  • Reduce Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO.[9] This will necessitate adding a larger volume to your assay, so be mindful of the final DMSO percentage.

Q4: Are there alternative solvents to DMSO for this compound?

If solubility issues persist with DMSO, or if your assay is sensitive to it, you might consider the following alternatives, keeping in mind that their compatibility with your specific cell line and assay must be validated:

SolventProperties and ConsiderationsSource
Dimethylformamide (DMF) A polar aprotic solvent with similar properties to DMSO.[11]
Dimethylacetamide (DMAc) Another alternative similar to DMSO and DMF.[11]
Ethanol Can be used for some compounds, but often has higher cytotoxicity than DMSO at similar concentrations.[5]
Cyrene™ A greener, bio-based solvent reported to have low toxicity and solvation properties comparable to DMSO.[12][13]
Zwitterionic Liquids (ZILs) A newer class of solvents proposed as a biocompatible alternative to DMSO for hydrophobic drugs.[14][15]

Q5: Can pH adjustment improve this compound solubility?

Yes, since this compound is a quinoline derivative, its solubility is likely pH-dependent.[16][17][18] Quinoline compounds are weak bases and their solubility can increase in acidic conditions due to protonation.[16][17] However, it is crucial to ensure that any pH adjustment of your final assay medium is within the physiological tolerance of your cells.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound solubility issues.

G cluster_start Start: Solubility Issue cluster_preparation Stock Solution Preparation cluster_dilution Dilution Protocol Optimization cluster_advanced Advanced Troubleshooting cluster_end Outcome Start Precipitation observed in aqueous medium Stock Prepare 10-100 mM Stock in 100% DMSO Start->Stock Vortex Ensure complete dissolution (Vortex/Warm if needed) Stock->Vortex SerialDilution Use Serial Dilution in pre-warmed (37°C) medium Vortex->SerialDilution If precipitation persists FinalDMSO Keep final DMSO concentration ≤ 0.5% SerialDilution->FinalDMSO Mixing Ensure rapid and thorough mixing FinalDMSO->Mixing LowerStock Lower stock concentration Mixing->LowerStock If precipitation persists Success Solubility Issue Resolved Mixing->Success If successful AltSolvent Test alternative solvents (e.g., DMF, Cyrene™) LowerStock->AltSolvent pH Adjust pH of medium (check cell tolerance) AltSolvent->pH pH->Success

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 2.79 mg of this compound powder (MW: 279.29 g/mol ).

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[10]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh 2.79 mg This compound add_dmso 2. Add 1 mL 100% DMSO weigh->add_dmso vortex 3. Vortex until dissolved (Warm to 37°C if needed) add_dmso->vortex aliquot 4. Aliquot into smaller tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Diluting this compound for Cell-Based Assays

This protocol uses a serial dilution approach to minimize precipitation.

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM this compound stock solution in the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you could first make a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium to make a 100 µM solution). Ensure to add the stock solution dropwise while gently vortexing the medium.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. For the example above, you would add 1 part of the 100 µM intermediate solution to 9 parts of medium in your well.

  • Final DMSO Check: Verify that the final DMSO concentration is within the acceptable range for your cells (e.g., in this example, the final DMSO concentration would be 0.1%).

Signaling Pathway Considerations

The precise cellular mechanism of action for this compound is still under investigation. A recent study did not observe significant alterations in the MAPK signaling pathway upon this compound treatment in the cell lines tested.[19] As a quinoline-based molecule, it may potentially interact with various cellular targets, including protein kinases. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a small molecule inhibitor, representing a possible, though unconfirmed, mechanism for compounds of this class.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound (Hypothetical Inhibitor) This compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway potentially targeted by this compound.

References

Improving the stability of Graveolinine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Graveolinine Stability

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of this compound in various solvents during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and troubleshooting scenarios related to the stability of this compound in different solvents.

Q1: My this compound solution appears to be degrading over time. What are the common causes?

A1: this compound, as a quinoline alkaloid, can be susceptible to degradation influenced by several factors:

  • pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of functional groups within the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or even ambient light can lead to photodegradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or metal ions, can catalyze degradation.

Troubleshooting:

  • pH: If your solvent is not buffered, consider using a buffered solution appropriate for your experimental window. For organic solvents, ensure they are free from acidic or basic impurities.

  • Temperature: Store stock and working solutions at recommended low temperatures (e.g., 2-8°C or -20°C) and protect them from frequent freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Oxygen: For long-term storage or sensitive experiments, consider degassing the solvent or storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Quality: Use high-purity, HPLC-grade solvents and check for peroxide formation in susceptible solvents like THF or diethyl ether before use.

Q2: I am observing low recovery of this compound after storing my samples in a specific solvent. Which solvents are recommended for optimal stability?

A2: While specific long-term stability data for this compound in a wide range of organic solvents is not extensively published, general guidelines for alkaloids suggest the following:

  • Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often used for preparing concentrated stock solutions of alkaloids due to their good solvating power and relatively inert nature. Information from chemical suppliers indicates this compound is available in a 10 mM DMSO solution.[1][2]

  • Protic Solvents: Methanol and ethanol are common choices for dissolving alkaloids. However, the stability can be influenced by the purity of the alcohol and the storage conditions. This compound is reported to be slightly soluble in methanol.[1][2]

  • Chlorinated Solvents: Chloroform is another solvent in which this compound shows slight solubility.[1][2] However, chlorinated solvents can contain acidic impurities that may affect stability.

Troubleshooting:

  • Conduct a small-scale pilot stability study with your intended solvent under your experimental conditions (temperature, light exposure).

  • Analyze freshly prepared solutions alongside stored solutions using a validated analytical method (e.g., HPLC-UV) to quantify any degradation.

  • If you suspect solvent-induced degradation, consider switching to an alternative high-purity solvent.

Q3: How can I quickly assess the stability of my this compound solution for a short-term experiment?

A3: For a rapid assessment, you can perform a simple time-point analysis:

  • Prepare your this compound solution in the desired solvent.

  • Immediately analyze an aliquot of the freshly prepared solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to get a baseline (T=0) reading of the peak area or concentration.

  • Store the solution under your intended experimental conditions.

  • At various time intervals (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and analyze them using the same method.

  • Compare the peak area of this compound at each time point to the T=0 value. A significant decrease in the peak area suggests degradation. Also, look for the appearance of new peaks, which could be degradation products.

Q4: I need to perform a forced degradation study on this compound. What conditions should I test?

A4: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. Typical stress conditions to test for this compound would include:

  • Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) at room temperature and at an elevated temperature.

  • Oxidation: Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: Heat a solid sample and a solution of this compound (in a relatively inert solvent like DMSO) at an elevated temperature (e.g., 70°C).

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

Quantitative Data on this compound Stability (Illustrative)

The following tables present hypothetical, yet plausible, stability data for this compound in different solvents under various conditions. This data is intended for illustrative purposes to guide experimental design, as comprehensive published stability data is limited.

Table 1: Hypothetical Half-life (t½) of this compound in Different Solvents at 25°C

SolventDielectric ConstantPolarity IndexHypothetical Half-life (t½) in Days (Protected from Light)
n-Hexane1.880.1> 365
Chloroform4.814.1180
Ethanol24.555.290
Methanol32.65.175
Acetonitrile37.55.8120
DMSO46.77.2> 365
Water (pH 7)80.110.260

Table 2: Hypothetical Percentage Degradation of this compound under Forced Degradation Conditions (24 hours)

Stress ConditionSolventTemperature% Degradation (Hypothetical)
0.1 N HCl50% Methanol/Water60°C25%
0.1 N NaOH50% Methanol/Water60°C40%
3% H₂O₂50% Methanol/Water25°C15%
ThermalDMSO70°C10%
Photolytic50% Methanol/Water25°C30%

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound Stability in a Specific Solvent

  • Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in the test solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare working solutions at the desired concentration for your experiments.

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of the working solution to a suitable concentration for analysis.

    • Analyze the sample using a validated stability-indicating HPLC-UV method.

    • Record the initial peak area and retention time of the this compound peak.

  • Sample Storage:

    • Divide the working solution into several aliquots in appropriate vials (e.g., amber glass vials to protect from light).

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve one vial from storage.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample using the same HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time.

    • If significant degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life (t½).

    • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

  • Forced Degradation:

    • Subject this compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions as described in the FAQs. The goal is to achieve 5-20% degradation.

  • Chromatographic Conditions Development:

    • Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (this can be determined from a UV scan).

    • Injection: Inject the undegraded this compound standard and the stressed samples.

  • Method Optimization:

    • Adjust the gradient profile, mobile phase composition, flow rate, and column temperature to achieve baseline separation between the intact this compound peak and all degradation product peaks.

    • The method is considered "stability-indicating" if all degradation products are well-resolved from the parent compound and from each other.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_data Data Evaluation prep Prepare this compound Solution initial_analysis Initial Analysis (T=0) via HPLC prep->initial_analysis storage Store Aliquots under Test Conditions prep->storage data_analysis Calculate % Remaining initial_analysis->data_analysis timepoint_analysis Time-Point Analysis via HPLC timepoint_analysis->data_analysis storage->timepoint_analysis kinetics Determine Degradation Kinetics & Half-life data_analysis->kinetics

Caption: Workflow for assessing this compound stability.

Putative_Degradation_Pathway cluster_degradation Degradation Products This compound This compound (Quinoline Alkaloid) hydrolysis_prod Hydrolysis Products (e.g., cleavage of ether linkage) This compound->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidation Products (e.g., N-oxide formation) This compound->oxidation_prod Oxidation (e.g., H₂O₂) photo_prod Photodegradation Products (e.g., ring opening/rearrangement) This compound->photo_prod Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Graveolinine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Graveolinine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general reaction schemes for this compound derivatization?

A1: this compound is a quinoline alkaloid that can be derivatized at several positions. The most common derivatization involves N-alkylation of the quinolin-4-one nitrogen. The general reaction scheme involves the deprotonation of the N-H group with a suitable base, followed by nucleophilic attack on an alkylating agent.

Q2: I am observing a low yield in my this compound derivatization reaction. What are the potential causes and how can I improve it?

A2: Low yields in this compound derivatization can stem from several factors, including suboptimal reaction conditions, choice of reagents, and the presence of impurities. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of base and solvent, reaction temperature, and the purity of your starting materials. For instance, without a proper catalyst or base, the reaction can be inefficient.

Q3: My reaction is producing a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

A3: The formation of both N- and O-alkylated products is a common challenge in the derivatization of quinolin-4-ones. The regioselectivity is influenced by factors such as the solvent, base, and counter-ion. Generally, polar aprotic solvents like DMF tend to favor N-alkylation. The choice of base is also critical; for example, using potassium carbonate in DMF is a common condition for N-alkylation of similar scaffolds.

Q4: I am observing multiple spots on my TLC plate, indicating several side products. What are the likely side reactions?

A4: Besides the potential for O-alkylation, other side reactions can include over-alkylation (dialkylation if other reactive sites are present), or degradation of the starting material or product, especially if harsh reaction conditions (e.g., high temperatures) are used. The formation of multiple products is a common reason for low yields of the desired compound.[1] Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time and minimize the formation of degradation products.[1]

Q5: Could my work-up and purification procedure be contributing to the low isolated yield?

A5: Yes, inefficient product isolation can lead to a deceptively low yield. Many conventional methods for quinoline synthesis and derivatization can have challenging product isolation procedures.[1] The work-up and purification process, which may involve extraction and column chromatography, should be optimized to minimize product loss.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Reagents or Catalyst Verify the quality and purity of this compound, the alkylating agent, and the base.
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, t-BuOK) and solvents (e.g., DMF, THF, Acetonitrile). The solubility of the base and reactants is crucial.
Insufficient Reaction Temperature or Time Systematically increase the reaction temperature and monitor the reaction progress over a longer period using TLC.
Poor Solubility of Starting Materials Select a solvent that provides good solubility for all reaction components.
Issue 2: Formation of Undesired Byproducts (e.g., O-alkylation, Over-alkylation)
Potential Cause Troubleshooting Step
Reaction Conditions Favoring O-alkylation Modify the solvent system. Polar aprotic solvents like DMF often favor N-alkylation.
Excess of Alkylating Agent Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent.
High Reaction Temperature Lower the reaction temperature to potentially improve selectivity.
Strong Base Promoting Side Reactions Consider using a milder base.

Data on Reaction Conditions for Quinolin-4-one Derivatization

The following tables summarize reaction conditions from studies on this compound and related quinolin-4-one structures to guide your optimization.

Table 1: N-Alkylation Conditions for Quinazolin-4-ones

Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
Benzyl chlorideK₂CO₃DMF100382
Benzyl chlorideCs₂CO₃DMF100381
Benzyl chlorideNaHDMF100377.8
Benzyl chlorideK₂CO₃DMF70-82

Data adapted from a study on quinazolin-4-one alkylation, which is structurally related to the quinolin-4-one core of this compound.

Table 2: Synthesis Conditions for Graveoline Analogues

Starting Material Reagents Solvent Temperature Time Yield (%)
Dihydroquinolin-4-onep-chloranilDCMReflux24 h8
Dihydroquinolin-4-onep-chloranilDMFHeat2 h61

This table illustrates the impact of solvent choice on the yield of a C-C oxidative process in the synthesis of Graveoline-analogues.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol is a general guideline and should be optimized for specific substrates and scales.

  • Preparation: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF), add the base (e.g., K₂CO₃, 1.5-2 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Death Pathway

This compound has been shown to induce both apoptosis and autophagy in skin melanoma cells. This dual activity makes it a promising candidate for cancer therapy. The process is mediated by the generation of reactive oxygen species (ROS) and the induction of Beclin-1, a key protein in autophagy.[2]

Graveolinine_Signaling This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Beclin1 Beclin-1 Induction This compound->Beclin1 Apoptosis Apoptosis This compound->Apoptosis Autophagy Autophagy ROS->Autophagy Beclin1->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: Proposed signaling pathway of this compound-induced cell death in cancer cells.

Experimental Workflow for Derivatization and Optimization

The following diagram illustrates a logical workflow for optimizing the derivatization of this compound.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification cluster_evaluation Evaluation Start This compound + Alkylating Agent Reagent_Check Check Reagent Purity Start->Reagent_Check Condition_Screen Screen Base, Solvent, and Temperature Reagent_Check->Condition_Screen TLC_Monitor Monitor Reaction by TLC Condition_Screen->TLC_Monitor Workup Aqueous Work-up & Extraction TLC_Monitor->Workup Purification Column Chromatography Workup->Purification Yield_Analysis Analyze Yield and Purity Purification->Yield_Analysis Low_Yield Low Yield/ Side Products Yield_Analysis->Low_Yield If unsatisfactory High_Yield Optimized Conditions Yield_Analysis->High_Yield If satisfactory Low_Yield->Condition_Screen Troubleshoot

Caption: A systematic workflow for optimizing this compound derivatization reactions.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Graveolinine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Graveolinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a quinoline alkaloid found in plants such as Ruta graveolens.[1] Like many naturally derived compounds, its therapeutic potential can be limited by low oral bioavailability. This is often attributed to poor aqueous solubility and potential metabolic instability, which can hinder its absorption into the systemic circulation.

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for designing effective delivery strategies. Key properties are summarized in the table below. The predicted low water solubility and moderate lipophilicity (logP) suggest that dissolution and membrane permeation may be limiting factors for its oral absorption.

Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to overcome the challenges of low solubility and improve the in vivo performance of compounds like this compound. These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.

  • Nanoformulations: Encapsulating this compound in nanoparticles can improve solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.

  • Lipid-Based Formulations: Formulating this compound in lipids, oils, or surfactants can enhance its solubilization in the gastrointestinal tract.

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state can improve its dissolution and absorption.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your in vivo experiments with this compound.

Issue 1: Low and Variable Oral Bioavailability Observed in Preclinical Animal Models

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area and dissolution rate. 2. Formulate as a Nanosuspension: Prepare a nanosuspension of this compound stabilized with appropriate surfactants or polymers.
Low Dissolution Rate in GI Fluids 1. Utilize Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution. 2. Employ Lipid-Based Formulations: Formulate this compound in self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles (e.g., SLNs, NLCs) to improve solubilization.
Intestinal Efflux 1. Co-administer with P-gp Inhibitors: If efflux is suspected, conduct in vitro transport studies (e.g., Caco-2 assays) and consider co-administration with known P-glycoprotein inhibitors.
First-Pass Metabolism 1. Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes to identify major metabolic pathways. 2. Consider Alternative Routes of Administration: If extensive first-pass metabolism is confirmed, explore parenteral or other non-oral routes.
Issue 2: Difficulty in Formulating this compound for In Vivo Studies

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Wettability of the Powder 1. Incorporate Wetting Agents: Use surfactants or hydrophilic polymers in your formulation to improve the wettability of the this compound powder.
Precipitation of the Compound in Aqueous Vehicles 1. Use Co-solvents: Employ a co-solvent system (e.g., ethanol, propylene glycol, PEG 400 in water) to increase solubility. Ensure the chosen solvents are biocompatible for the intended route of administration. 2. Prepare a Cyclodextrin Complex: Investigate the formation of an inclusion complex with cyclodextrins to enhance aqueous solubility.
Instability of the Formulation 1. Optimize Stabilizers: For nanoformulations, screen different types and concentrations of stabilizers (e.g., poloxamers, PVA, lecithin) to prevent particle aggregation. 2. Control Storage Conditions: Store formulations at appropriate temperatures and protect from light to prevent chemical degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C17H13NO3[1]
Molecular Weight 279.29 g/mol [2]
Appearance White to Off-White Solid[2][3]
Melting Point 204-205 °C[2][3]
Predicted Water Solubility 0.21 g/L
Predicted logP 2.6 - 2.71
Solubility Slightly soluble in Chloroform and Methanol[2][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

This protocol describes a general method for preparing a nanosuspension to enhance the dissolution rate of this compound.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • High-energy bead mill

Procedure:

  • Prepare a suspension of this compound (e.g., 5% w/v) and a stabilizer (e.g., 2% w/v) in purified water.

  • Add the milling media to the suspension at a specified bead-to-drug ratio.

  • Mill the suspension at a set temperature (e.g., 4°C) for a defined period (e.g., 2-8 hours).

  • Periodically withdraw samples to monitor particle size distribution using a dynamic light scattering (DLS) instrument.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Divide the rats into groups (e.g., n=6 per group) to receive either the control (unformulated this compound suspension) or the test formulation (e.g., this compound nanosuspension).

  • Administer the formulations orally by gavage at a specified dose.

  • Collect blood samples (e.g., 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

  • Calculate the relative bioavailability of the test formulation compared to the control.

Visualizations

Bioavailability_Enhancement_Strategies cluster_formulation Formulation Strategies cluster_mechanisms Mechanisms of Enhancement cluster_outcome Desired Outcome Size_Reduction Particle Size Reduction Increased_Surface_Area Increased Surface Area Size_Reduction->Increased_Surface_Area Nanoformulations Nanoformulations Improved_Solubility Improved Solubility Nanoformulations->Improved_Solubility Enhanced_Permeability Enhanced Permeability Nanoformulations->Enhanced_Permeability Reduced_Metabolism Reduced First-Pass Metabolism Nanoformulations->Reduced_Metabolism Lipid_Based Lipid-Based Systems Lipid_Based->Improved_Solubility Amorphous Amorphous Solid Dispersions Amorphous->Improved_Solubility Enhanced_Bioavailability Enhanced Bioavailability Increased_Surface_Area->Enhanced_Bioavailability Improved_Solubility->Enhanced_Bioavailability Enhanced_Permeability->Enhanced_Bioavailability Reduced_Metabolism->Enhanced_Bioavailability

Caption: Strategies to Enhance the Bioavailability of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_outcome Outcome Formulation This compound Formulation (e.g., Nanosuspension) Characterization Physicochemical Characterization (Size, Zeta Potential, etc.) Formulation->Characterization Dosing Oral Administration to Rats Characterization->Dosing Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Bioavailability Determination of Bioavailability PK_Analysis->Bioavailability

Caption: Experimental Workflow for Evaluating this compound Formulations.

References

Addressing off-target effects of Graveolinine in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Graveolinine in cellular models. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cellular effect?

This compound is a quinoline alkaloid that has been shown to induce both apoptosis and autophagy in cancer cells, particularly in skin melanoma models.[1] These two cell death mechanisms appear to occur independently of each other.[1] The induction of both apoptosis and autophagy is a desirable characteristic for an anti-cancer agent, as it may overcome resistance to apoptosis often seen in cancer cells.

Q2: What is the primary molecular target of this compound?

The specific primary molecular target of this compound has not yet been definitively identified in publicly available research. As a quinoline alkaloid, it may have a range of biological activities.[2] Researchers are encouraged to perform target identification and validation studies to elucidate its precise mechanism of action.

Q3: What are the known off-target effects of this compound?

Currently, there is no comprehensive public database of this compound's off-target profile. Due to the lack of a confirmed primary target, any observed cellular effect could potentially be considered an "off-target" effect. Quinoline-based compounds are known to have a broad range of biological activities, and it is plausible that this compound interacts with multiple cellular proteins.[2]

Q4: How can I determine the on- and off-target effects of this compound in my cellular model?

Identifying the full spectrum of molecular interactions is crucial. A combination of in silico and experimental approaches is recommended.

  • In Silico Prediction: Computational tools can predict potential protein targets based on the chemical structure of this compound.[3][4]

  • Experimental Validation:

    • Kinase Profiling: Services like KINOMEscan can screen this compound against a large panel of kinases to identify potential interactions, as many small molecule inhibitors target kinases.[5][6][7]

    • Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of this compound to proteins in a cellular context by measuring changes in protein thermal stability.[8]

    • Affinity Chromatography/Mass Spectrometry: This proteomics approach can identify proteins that bind to immobilized this compound.

Troubleshooting Guides

Issue 1: Unexpected or Excessive Cytotoxicity

Question: I am observing much higher cytotoxicity than expected in my cell line after this compound treatment. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control.
Compound Concentration Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a wide range of concentrations.
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound. Test this compound on a panel of cell lines if possible.
Off-Target Cytotoxicity This compound may be hitting an essential protein in your cell line. Consider performing off-target screening to identify potential unintended targets.
Reactive Oxygen Species (ROS) Overload This compound is known to induce ROS.[1] Excessive ROS can lead to non-specific cell death. Measure ROS levels and consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype.
Issue 2: Inconsistent or No Induction of Apoptosis

Question: I am not observing the expected apoptotic phenotype after treating my cells with this compound. Why might this be?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal Concentration The concentration of this compound may be too low to induce apoptosis in your specific cell line. Perform a thorough dose-response experiment.
Incorrect Timepoint Apoptosis is a dynamic process. Conduct a time-course experiment to identify the optimal time point for observing apoptotic markers.
Cell Line Resistance Your cell line may have defects in apoptotic signaling pathways (e.g., mutated p53, high expression of anti-apoptotic proteins like Bcl-2).
Assay Sensitivity The assay you are using to measure apoptosis may not be sensitive enough. Try multiple assays to confirm your results (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage).
Confounding Autophagy In some cases, high levels of autophagy can delay or inhibit apoptosis. Investigate the autophagic response in your cells.
Issue 3: Difficulty in Detecting Autophagy

Question: I am struggling to reliably detect an increase in autophagy in my cells treated with this compound. What should I check?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Transient Autophagic Flux Autophagy is a dynamic process (flux). Simply measuring the levels of LC3-II at a single time point can be misleading. It is crucial to measure autophagic flux.
Incorrect Timepoint The peak of the autophagic response may be transient. Perform a time-course experiment.
Lysosomal Dysfunction If the compound is affecting lysosomal function, you may see an accumulation of autophagosomes that is not due to increased autophagic induction.
Antibody Quality Ensure your LC3B antibody is validated and working correctly. Run positive (e.g., starvation, rapamycin) and negative controls.
Low Protein Expression The basal expression of autophagy-related proteins (e.g., Beclin-1, LC3) may be low in your cell line.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

This protocol is for measuring the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

  • This compound

  • Cell line of interest

  • 96-well black, clear-bottom plates

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Assay buffer

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control like staurosporine).

  • Incubate for the desired time period.

  • Lyse the cells using the cell lysis buffer.

  • Add the caspase-3/7 substrate to the cell lysates.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).[9]

  • Normalize the fluorescence signal to the protein concentration of each sample.

Protocol 2: Western Blot for LC3-II to Monitor Autophagy

This protocol describes how to measure the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. To accurately measure autophagic flux, it is recommended to perform this experiment in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.[10][11]

Materials:

  • This compound

  • Cell line of interest

  • Bafilomycin A1 (or other lysosomal inhibitors)

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL substrate

  • Western blotting equipment

Procedure:

  • Plate cells and treat with this compound with or without a lysosomal inhibitor for the final 2-4 hours of the treatment period.

  • Harvest and lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel (a 12-15% gel is recommended to resolve LC3-I and LC3-II).

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with the primary LC3B antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate.

  • Densitometric analysis should be performed to quantify the LC3-II/Actin (or other loading control) ratio. An increase in this ratio in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • This compound

  • Cell line of interest

  • H2DCFDA probe

  • Phosphate-buffered saline (PBS)

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate or appropriate culture dish.

  • Treat cells with this compound and controls for the desired time. Include a positive control like H2O2.

  • Wash the cells with warm PBS.

  • Load the cells with H2DCFDA (typically 5-10 µM in serum-free media) and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells again with warm PBS to remove excess probe.

  • Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.[12]

Visualizations

Signaling Pathways and Experimental Workflows

Apoptosis_Induction_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Autophagy_Induction_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Beclin1 Beclin-1 Complex (Beclin-1, Vps34, etc.) ROS->Beclin1 Activation Autophagosome Autophagosome Formation (LC3-I to LC3-II conversion) Beclin1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Off_Target_Troubleshooting_Workflow Start Unexpected Cellular Phenotype with this compound Hypothesis Hypothesis: Off-Target Effect? Start->Hypothesis InSilico In Silico Target Prediction Hypothesis->InSilico Computational Screening KinaseScan Kinome Scan Hypothesis->KinaseScan Experimental Screening CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Experimental Screening Validate Validate Hits (e.g., siRNA, CRISPR) InSilico->Validate KinaseScan->Validate CETSA->Validate Conclusion Identify Off-Target(s) and Refine Hypothesis Validate->Conclusion

References

Validation & Comparative

Graveolinine vs. Graveoline: A Comparative Analysis of Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-angiogenic activities of two quinoline alkaloids, graveolinine and graveoline. While both compounds, originally isolated from plants of the Ruta genus, have been investigated for their biological activities, emerging evidence suggests differential efficacy in the inhibition of new blood vessel formation, a critical process in tumor growth and metastasis. This document synthesizes available preclinical data, details relevant experimental methodologies, and illustrates the key signaling pathways involved in angiogenesis.

Comparative Anti-Angiogenic Activity

Direct comparative studies on the anti-angiogenic potency of this compound and graveoline are limited. However, a key study by An et al. (2010) investigated a series of synthetic derivatives of both compounds and provides the most direct comparative insights available in the public domain. The findings consistently indicate that graveoline and its derivatives are more potent anti-angiogenic agents than this compound and its derivatives.

Table 1: Qualitative Comparison of Anti-Angiogenic Activities

FeatureThis compoundGraveolineReference
Cytotoxicity (HUVEC) WeakerStronger[1][2]
Inhibition of HUVEC Adhesion WeakerStronger[1][2]
Inhibition of HUVEC Migration WeakerStronger[1][2]
In vivo Anti-Angiogenesis (CAM Assay) Less PotentMore Potent[1][2]

Signaling Pathways in Angiogenesis

The precise molecular mechanisms and signaling pathways through which this compound and graveoline exert their anti-angiogenic effects have not been fully elucidated in the available literature. However, it is widely understood that the process of angiogenesis is tightly regulated by a complex network of signaling cascades. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of angiogenesis[3][4]. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of downstream signaling events, including the activation of the Ras/Raf/MEK/ERK pathway, which ultimately leads to endothelial cell proliferation, migration, and survival[5][6]. It is plausible that graveoline and this compound may interfere with one or more steps in these critical pathways.

Below are diagrams illustrating the general VEGF signaling pathway and a common experimental workflow for assessing anti-angiogenic compounds.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Responses Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Responses Akt Akt PI3K->Akt Akt->Endothelial_Responses Anti_Angiogenesis_Workflow Compound_Selection Compound Selection (this compound vs. Graveoline) In_Vitro_Assays In Vitro Assays Compound_Selection->In_Vitro_Assays Proliferation Proliferation Assay (e.g., MTT) In_Vitro_Assays->Proliferation Migration Migration Assay (e.g., Transwell) In_Vitro_Assays->Migration Tube_Formation Tube Formation Assay In_Vitro_Assays->Tube_Formation In_Vivo_Assay In Vivo Assay Proliferation->In_Vivo_Assay Migration->In_Vivo_Assay Tube_Formation->In_Vivo_Assay CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay In_Vivo_Assay->CAM_Assay Data_Analysis Data Analysis and Comparison CAM_Assay->Data_Analysis

References

Cross-validation of Graveolinine's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Graveolinine's Performance Across Diverse Cell Lines

This compound, a quinoline alkaloid derived from plants of the Ruta genus, has garnered interest within the scientific community for its potential biological activities. This guide provides a comparative analysis of the available experimental data on this compound and its closely related precursor, graveoline, to offer researchers a comprehensive overview of their cytotoxic and anti-proliferative effects across various cell lines. Due to the limited availability of specific data for this compound, this guide incorporates data from studies on graveoline to provide a broader context for its potential mechanisms of action.

Quantitative Analysis of Cytotoxic Activity

CompoundCell LineCancer TypeIC50 ValueAssayReference
GraveolineA375Skin MelanomaData not specified, but cytotoxic effects observedMTT Assay[1]
GraveolineH358Non-Small-Cell Lung Cancer40% proliferation decrease at 100 µMCell Titer-Glo

Note: The weaker anti-angiogenic activity of this compound compared to graveoline suggests that its IC50 values for cytotoxicity may be higher than those observed for graveoline. Further direct comparative studies are necessary to confirm this.

Experimental Protocols

To facilitate the cross-validation of the biological activities of this compound, this section provides detailed methodologies for key experiments commonly employed in the assessment of cytotoxic and anti-proliferative agents.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound (or other test compound)

  • Human cancer cell lines (e.g., A375, H358, MCF-7, HeLa)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Test compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential molecular mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells in 96-well plates Compound_Addition Add this compound at various concentrations Cell_Seeding->Compound_Addition Incubation Incubate for 24-72h Compound_Addition->Incubation MTT_Assay Cell Viability (MTT) Incubation->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) Incubation->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot IC50_Calculation Calculate IC50 Values MTT_Assay->IC50_Calculation Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Analysis Analyze Protein Levels Western_Blot->Protein_Analysis

Caption: A generalized workflow for assessing the biological activity of this compound.

Based on the known activity of the related compound graveoline, a plausible signaling pathway that could be investigated for this compound is the induction of apoptosis and autophagy.

Signaling_Pathway This compound This compound ROS_Generation ROS Generation This compound->ROS_Generation Apoptosis Apoptosis ROS_Generation->Apoptosis Autophagy Autophagy ROS_Generation->Autophagy Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Beclin_1 Beclin-1 Activation Autophagy->Beclin_1 Cell_Death Cell_Death Beclin_1->Cell_Death Caspase_Activation->Cell_Death

References

Independent replication of published Graveolinine research findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Graveolinine, derived from plants of the Ruta genus, has demonstrated potential as an anti-cancer agent, primarily through its ability to induce programmed cell death (apoptosis) and autophagy in cancer cells, as well as inhibit the formation of new blood vessels (angiogenesis). Research has particularly highlighted its effects on melanoma cell lines. This guide compares the reported efficacy of this compound with its parent compound, Graveoline, other natural compounds like Capsaicin and Chrysin, and established clinical therapies such as BRAF inhibitors and VEGF receptor tyrosine kinase inhibitors.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from various studies, focusing on cytotoxicity (IC50 values) in the A375 human melanoma cell line.

Table 1: Cytotoxicity (IC50) of this compound and Comparators in A375 Melanoma Cells

CompoundIC50 Value (µM)Citation(s)
This compound Data not available
GraveolineData not available[1]
Capsaicin~166 µM (C8161 cells)[2]
ChrysinDecreased viability at 40-100 µM[3]
Luteolin19.6 µM
Quercetin38.6 µM[4]
Chalcone-tethered quinoline derivative (Compound 30)0.34 µM[5]
2-epi-jaspine B analog (Compound 42)0.70 ± 0.09 µM[5]
8-hydroxyquinoline derivative (Compound 27)0.5 ± 0.1 µM[5]

Note: Direct IC50 values for this compound and Graveoline in A375 cells were not found in the reviewed literature. One study indicated Graveoline's cytotoxicity was tested using an MTT assay on A375 cells, but did not provide a specific IC50 value[1]. Another study noted that most graveoline derivatives possessed higher cytotoxicity than this compound derivatives[6].

Experimental Protocols: Key Methodologies

Detailed methodologies for key experiments cited in the literature are provided below. These protocols can serve as a foundation for designing independent replication studies.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to solubilize the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation: Induce apoptosis in cells by treating them with the test compound. Include both positive and negative controls.

  • Harvesting: Harvest the cells and wash them once with cold phosphate-buffered saline (PBS) and then once with 1X binding buffer.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Incubate for 10-15 minutes at room temperature, protected from light.

  • Propidium Iodide (PI) Addition: Add a viability dye such as Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[7][8][9][10][11]

Autophagy Analysis: Western Blot for LC3-II and Beclin-1

Western blotting is used to detect the expression levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the expression of Beclin-1.

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3 and Beclin-1.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The increase in the LC3-II/LC3-I ratio and Beclin-1 expression are indicative of autophagy induction.[12][13][14]

Anti-Angiogenesis Evaluation: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to study the formation of new blood vessels.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs for 3 days.

  • Windowing: Create a small window in the eggshell to expose the CAM.

  • Sample Application: Place a carrier (e.g., a filter paper disc) soaked with the test compound onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for a further period (e.g., until day 13).

  • Analysis: Observe and quantify the formation of new blood vessels around the carrier. A reduction in blood vessel formation compared to the control indicates anti-angiogenic activity.[15][16][17][18][19]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Graveolinine_Signaling_Pathway cluster_cell Melanoma Cell cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces Beclin1 Beclin-1 This compound->Beclin1 Upregulates ROS Reactive Oxygen Species (ROS) This compound->ROS Autophagy Autophagy Beclin1->Autophagy Promotes ROS->Apoptosis Mediates ROS->Autophagy Mediates

Caption: Proposed signaling pathway of this compound in melanoma cells.

Experimental_Workflow_Cytotoxicity start Start plate_cells Plate Melanoma Cells (e.g., A375) start->plate_cells add_compound Add this compound/ Alternative Compound plate_cells->add_compound incubate Incubate (24-72h) add_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Comparative_Analysis_Logic cluster_endpoints Biological Endpoints This compound This compound (Published Data) Cytotoxicity Cytotoxicity (IC50) This compound->Cytotoxicity Apoptosis Apoptosis Induction (% of cells) This compound->Apoptosis Autophagy Autophagy Markers (Protein levels) This compound->Autophagy Angiogenesis Anti-Angiogenesis (% inhibition) This compound->Angiogenesis Alternatives Alternative Compounds (e.g., Capsaicin, BRAF inhibitors) Alternatives->Cytotoxicity Alternatives->Apoptosis Alternatives->Autophagy Alternatives->Angiogenesis Comparison Comparative Analysis Cytotoxicity->Comparison Apoptosis->Comparison Autophagy->Comparison Angiogenesis->Comparison Conclusion Conclusion on Relative Efficacy Comparison->Conclusion

Caption: Logical framework for the comparative analysis of this compound.

References

Validating the Molecular Probes of Graveolinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Graveolinine, a quinoline alkaloid found in various plant species, has garnered scientific interest for its potential therapeutic activities. This guide provides a comprehensive overview of the identified molecular targets of this compound, focusing on the experimental validation of these targets. We present a comparative analysis of this compound's activity alongside alternative molecules, supported by experimental data and detailed methodologies to aid in the design and interpretation of further research.

Identified Molecular Targets and Comparative Analysis

Current research indicates that this compound primarily interacts with two key molecular targets: the serotonin 5-HT2B receptor and the cyclooxygenase-2 (COX-2) enzyme . Its previously reported anti-angiogenic effects are likely a downstream consequence of these interactions.

Serotonin 5-HT2B Receptor Antagonism

This compound has been shown to bind to the serotonin 5-HT2B receptor, suggesting a role as a receptor antagonist. The 5-HT2B receptor is implicated in a variety of physiological and pathological processes, including cardiovascular function and fibrosis.

Comparative Data: 5-HT2B Receptor Binding Affinity

CompoundTargetAssay TypeBinding Affinity (Kᵢ)
This compound 5-HT2B ReceptorRadioligand Binding AssayData Not Available
RS-1274455-HT2B ReceptorRadioligand Binding Assay~1.5 nM
SB 2047415-HT2B ReceptorRadioligand Binding Assay~4 nM
Cyclooxygenase-2 (COX-2) Inhibition

This compound exhibits weak inhibitory activity against the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its inhibition is a common strategy for anti-inflammatory drugs. A preliminary study reported that this compound achieves 79% inhibition of COX-2 at a concentration of 150 µM.

Comparative Data: COX-2 Inhibition

CompoundTargetAssay TypeIC₅₀
This compound COX-2Enzymatic Assay>150 µM (estimated)
CelecoxibCOX-2Enzymatic Assay~40 nM
RofecoxibCOX-2Enzymatic Assay~18 nM

Note: The precise IC₅₀ value for this compound's inhibition of COX-2 has not been definitively established and requires further investigation.

Experimental Protocols

To facilitate the validation and expansion of these findings, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for 5-HT2B Receptor

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human 5-HT2B receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2B receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]-LSD or a selective 5-HT2B antagonist radioligand)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2B antagonist like RS-127445)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2B receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kₑ, and varying concentrations of this compound. For total binding wells, add buffer instead of this compound. For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

COX-2 Enzymatic Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Objective: To determine the IC₅₀ value of this compound for the inhibition of human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • This compound

  • Positive control (e.g., Celecoxib)

  • Detection reagent (e.g., a probe that measures prostaglandin production)

  • 96-well plate

Procedure:

  • Enzyme Preparation: Dilute the human recombinant COX-2 enzyme in the reaction buffer containing heme.

  • Assay Setup: In a 96-well plate, add the diluted COX-2 enzyme, varying concentrations of this compound, and the reaction buffer. For the control wells, add buffer or the positive control instead of this compound.

  • Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a defined time.

  • Detection: Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the effect of a compound on the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Objective: To evaluate the anti-angiogenic potential of this compound by measuring its effect on HUVEC tube formation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or a similar basement membrane extract

  • This compound

  • VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic stimulus

  • Positive control (e.g., Suramin)

  • 96-well plate

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of VEGF. Include control wells with vehicle, VEGF alone, and a positive control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for several hours (e.g., 6-18 hours) to allow for tube formation.

  • Visualization and Quantification: Visualize the tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: Compare the quantitative parameters of tube formation in the this compound-treated wells to the control wells to determine the effect of the compound on angiogenesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway potentially modulated by this compound and the general workflows for its target validation.

cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_cox Inflammatory Pathway This compound This compound 5-HT2B-R 5-HT2B Receptor This compound->5-HT2B-R Antagonism PLC Phospholipase C (PLC) 5-HT2B-R->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ Ca²⁺ Release IP3_DAG->Ca2+ Downstream Downstream Signaling Ca2+->Downstream Graveolinine_COX This compound COX-2 COX-2 Enzyme Graveolinine_COX->COX-2 Inhibition Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Start Hypothesis: This compound has molecular targets Target_ID Target Identification (e.g., Affinity Chromatography) Start->Target_ID Binding_Assay Binding Assays (e.g., Radioligand Binding) Target_ID->Binding_Assay Enzymatic_Assay Enzymatic Assays (e.g., COX Inhibition) Target_ID->Enzymatic_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Enzymatic_Assay->Data_Analysis Cellular_Assay Cell-Based Assays (e.g., Angiogenesis) Cellular_Assay->Data_Analysis Conclusion Target Validation Data_Analysis->Conclusion

Assessing the Selectivity of Graveolinine: A Framework for Target Validation and Off-Target Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Graveolinine, a quinoline alkaloid isolated from plants of the Ruta genus, has demonstrated notable biological activities, including anti-angiogenic and cytotoxic effects. However, a definitive primary molecular target for this compound has not been established in the current scientific literature. This absence of a validated primary target precludes a direct assessment of its binding selectivity.

This guide provides a comprehensive framework for the scientific community, particularly researchers in drug discovery and chemical biology, on how to approach the target identification and subsequent selectivity profiling of a natural product like this compound. We will outline a standardized workflow, from initial target discovery to detailed selectivity analysis, using a hypothetical scenario where "Kinase X" is identified as the primary target of this compound. This illustrative guide includes detailed experimental protocols, comparative data tables, and visualizations to meet the rigorous standards of drug development professionals.

The Current State of this compound Research

This compound and its derivatives have been shown to inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVECs) and exhibit anti-angiogenesis activity in chick embryo chorioallantoic membrane (CAM) assays.[1] Furthermore, the related compound graveoline has been observed to induce both apoptosis and autophagy in skin melanoma cells, processes that are often linked to the generation of reactive oxygen species (ROS).[2][3] While these observed cellular effects are significant, the direct molecular interactions underpinning these activities remain to be elucidated.

A Proposed Workflow for Target Identification and Selectivity Profiling

To systematically assess the selectivity of a compound like this compound, a multi-step approach is required. The initial and most critical step is the identification of its primary molecular target(s). Following successful target identification, a series of biochemical and cellular assays can be employed to quantify its selectivity.

cluster_0 Target Identification cluster_1 Primary Target Validation & Affinity cluster_2 Selectivity Profiling cluster_3 Functional Assessment A Affinity Chromatography-Mass Spectrometry B Cellular Thermal Shift Assay (CETSA) Target_ID_Pool Identified Potential Targets A->Target_ID_Pool Hypothesis Generation C Genetic Screening (e.g., CRISPR/Cas9) B->Target_ID_Pool Hypothesis Generation C->Target_ID_Pool Hypothesis Generation D Biochemical Binding Assays (e.g., Radioligand Binding, ITC) Primary_Target Validated Primary Target (Hypothetical: Kinase X) D->Primary_Target E Broad Panel Screening (e.g., KinomeScan) F Cellular Target Engagement Assays E->F Confirm in Cellular Context H Off-Target Cellular Assays F->H Identify Phenotypic Consequences G On-Target Cellular Assays Selectivity_Profile Selectivity & Potency Profile G->Selectivity_Profile H->Selectivity_Profile Target_ID_Pool->D Validation Primary_Target->E Assess Specificity Primary_Target->G Confirm Mechanism

Caption: General workflow for target identification and selectivity profiling.

Hypothetical Scenario: this compound as a "Kinase X" Inhibitor

For the purpose of this guide, we will hypothesize that "Kinase X," a serine/threonine kinase implicated in tumor angiogenesis, has been identified as the primary target of this compound.

Signaling Pathway of "Kinase X"

VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds KinaseX Kinase X VEGFR->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Endothelial Cell Proliferation & Migration Substrate->Proliferation This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway of "Kinase X" inhibited by this compound.

Data Presentation: Comparative Selectivity Profile

Following the identification of "Kinase X" as the primary target, a broad kinase panel screening would be essential to determine the selectivity of this compound. The results would be compared against a known multi-kinase inhibitor, "Compound Y," that also targets "Kinase X."

CompoundTargetAssay TypeKi (nM)Selectivity Score (S10)
This compound Kinase X Enzymatic 15 0.02
Kinase AEnzymatic750
Kinase BEnzymatic>10,000
PI3KαEnzymatic2,500
Compound Y Kinase X Enzymatic 8 0.25
Kinase AEnzymatic50
Kinase BEnzymatic200
PI3KαEnzymatic120
  • Ki (nM): The inhibition constant, representing the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower value indicates higher potency.

  • Selectivity Score (S10): The number of off-targets inhibited by >90% at a 1 µM compound concentration, divided by the total number of kinases tested (excluding the primary target). A lower score indicates higher selectivity.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (for "Kinase X")

This protocol describes a representative method to determine the inhibitory activity of this compound against the hypothetical "Kinase X."

Objective: To determine the IC50 and subsequently the Ki of this compound for "Kinase X."

Materials:

  • Recombinant human "Kinase X" enzyme

  • Biotinylated peptide substrate for "Kinase X"

  • This compound and control compounds dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 100 mM EDTA)

  • Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-streptavidin)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute into the kinase reaction buffer.

  • Add 2.5 µL of the diluted compound or DMSO vehicle to the wells of a 384-well plate.

  • Add 5 µL of the "Kinase X" enzyme and peptide substrate solution to each well.

  • Incubate for 20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at the Km for "Kinase X."

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Terminate the reaction by adding 10 µL of the stop solution.

  • Add 10 µL of the detection reagent mixture.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Cellular Target Engagement Assay

This protocol outlines a method to confirm that this compound engages "Kinase X" inside living cells.

A 1. Culture HUVECs B 2. Treat cells with this compound (various concentrations) or vehicle (DMSO) A->B C 3. Lyse cells and quantify total protein B->C D 4. Western Blot Analysis C->D E 5. Probe with antibodies: - Phospho-Substrate (of Kinase X) - Total Kinase X - Loading Control (e.g., GAPDH) D->E F 6. Quantify band intensity E->F G 7. Determine dose-dependent decrease in substrate phosphorylation F->G

Caption: Experimental workflow for a cellular target engagement assay.

Objective: To measure the inhibition of "Kinase X" activity in a cellular context by assessing the phosphorylation of its direct downstream substrate.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • This compound

  • VEGF (as a stimulant for the "Kinase X" pathway)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-"Kinase X Substrate," anti-"Total Kinase X," anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Plate HUVECs and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

  • Stimulate the cells with 50 ng/mL VEGF for 15 minutes to activate the "Kinase X" pathway.

  • Immediately wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total "Kinase X" and a loading control (e.g., GAPDH) to ensure equal protein loading and that this compound does not alter the expression of "Kinase X."

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Conclusion and Future Directions

While this compound presents an interesting profile of anti-angiogenic and cytotoxic activities, the absence of a validated primary molecular target is a significant barrier to its further development as a therapeutic agent. The framework presented in this guide, using the hypothetical target "Kinase X," illustrates the necessary steps and experimental rigor required to move from an observation of biological activity to a comprehensive understanding of a compound's selectivity and mechanism of action.

Future research on this compound should prioritize unbiased target identification studies. Once a primary target is identified and validated, the systematic assessment of its selectivity profile, as outlined here, will be critical in determining its potential as a selective chemical probe or a viable drug candidate. This rigorous approach is essential to minimize the risk of off-target effects and to build a solid foundation for preclinical and clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of Graveolinine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Graveolinine: Key Chemical Data

This compound, with the molecular formula C17H13NO3, is a member of the quinoline family of compounds.[1][3] Its chemical properties are crucial for determining the appropriate handling and disposal methods.

PropertyValue
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol [3][4]
CAS Number 4179-37-7[1]
Synonyms 2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline[1]
Chemical Class Quinoline Alkaloid

This table summarizes key quantitative data for this compound.

Core Principles for the Disposal of this compound

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous chemical. The following procedures are based on best practices for the disposal of toxic and bioactive organic compounds.

Experimental Protocol: General Disposal of this compound Waste

  • Segregation of Waste:

    • Do not mix this compound waste with non-hazardous laboratory trash.

    • Maintain separate, clearly labeled waste containers for solid and liquid this compound waste.

  • Solid Waste Disposal:

    • Contaminated Materials: Items such as gloves, absorbent paper, and empty vials that have come into contact with this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

    • Pure Compound/Residues: Unused or expired solid this compound should be kept in its original or a suitable, tightly sealed container. This container must be labeled as hazardous waste, including the full chemical name ("this compound") and any known hazard information.

  • Liquid Waste Disposal:

    • Aqueous Solutions: Dilute aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

    • Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a separate, appropriate hazardous waste container for flammable or halogenated solvents, depending on the solvent used. Never mix incompatible waste streams.

    • Labeling: All liquid waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and the approximate concentration.

  • Decontamination:

    • Work surfaces and equipment contaminated with this compound should be decontaminated. A suitable solvent (such as ethanol or acetone, depending on the equipment) can be used to wipe down surfaces, with the cleaning materials disposed of as solid hazardous waste.

  • Final Disposal:

    • All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional, local, and national regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The logical flow for the proper disposal of this compound can be visualized as a step-by-step process ensuring safety and compliance at each stage.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (Contaminated labware, unused compound) C Collect in Labeled Solid Hazardous Waste Container A->C B Liquid Waste (Aqueous or solvent solutions) D Collect in Labeled Liquid Hazardous Waste Container B->D E Store in Designated Hazardous Waste Accumulation Area C->E D->E F Arrange for Pickup by Institutional EHS or Licensed Contractor E->F

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

Broader Context: Handling Alkaloids and Plant Extracts

This compound is derived from Ruta graveolens, a plant known to contain a variety of bioactive compounds, including other alkaloids and furanocoumarins, which can be toxic.[5][6] When working with extracts of this plant, it is crucial to treat the entire extract as hazardous material, as the toxicity of the mixture may not be fully characterized. The disposal procedures outlined above should be applied to all waste generated from research involving Ruta graveolens extracts.

By adhering to these rigorous disposal protocols, laboratories can ensure the safety of their personnel and minimize their environmental impact, fostering a culture of safety and responsibility that extends beyond the product to its entire lifecycle.

References

Personal protective equipment for handling Graveolinine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and operational procedures for laboratory personnel handling Graveolinine. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.

Hazard Identification and Quantitative Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary known hazard is that it is harmful if swallowed.[1][2] The toxicological properties have not been thoroughly investigated, and therefore, it should be handled with caution, assuming it may have other unknown hazards.[1]

Below is a summary of its known physical and chemical properties:

PropertyValueSource
Molecular Formula C₁₇H₁₃NO₃PubChem
Molecular Weight 279.29 g/mol PubChem[3]
Appearance White to Off-White SolidChemicalBook[2]
Melting Point 204-205 °CChemicalBook[2]
Boiling Point 436.7 ± 45.0 °C (Predicted)ChemicalBook[2]
Density 1.327 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
Solubility Slightly soluble in Chloroform and MethanolChemicalBook[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure through inhalation, skin contact, or ingestion.[4]

PPE CategoryMinimum RequirementSpecifications and Best Practices
Hand Protection Double-gloving with nitrile glovesInspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated. For tasks with a higher risk of splashes, consider using thicker, chemical-resistant gloves.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.If there is a risk of splashing or aerosol generation, a face shield must be worn in addition to safety glasses or goggles.[5]
Body Protection A fully buttoned, long-sleeved laboratory coat.Ensure the lab coat is made of a suitable material. For handling highly toxic substances, a disposable gown over the lab coat can provide additional protection.[6]
Respiratory Protection Not generally required if handled in a certified chemical fume hood.If work cannot be conducted in a fume hood, or if there is a risk of generating aerosols, a NIOSH-approved respirator (e.g., N95) is required.[4] Proper fit-testing and training are necessary for respirator use.[5]
Footwear Closed-toe and closed-heel shoes.Shoes should be made of a non-porous material to prevent absorption of any spills.

Operational Plan: Safe Handling and Weighing

Due to the risk of inhaling airborne particles, all manipulations of solid this compound must be performed in a certified chemical fume hood or other ventilated enclosure.[7][8]

Experimental Workflow for Weighing and Solubilizing this compound

cluster_prep Preparation cluster_weighing Weighing cluster_solubilization Solubilization cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Prepare work area in fume hood prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 weigh1 Tare a tared vessel on the balance prep3->weigh1 weigh2 Transfer approximate amount of this compound to the vessel inside the fume hood weigh1->weigh2 weigh3 Close the vessel and weigh on the balance weigh2->weigh3 weigh4 Adjust weight in fume hood if necessary weigh3->weigh4 sol1 Add solvent to the vessel containing this compound weigh4->sol1 sol2 Mix gently to dissolve sol1->sol2 sol3 Label the solution container appropriately sol2->sol3 clean1 Decontaminate work surfaces sol3->clean1 clean2 Dispose of contaminated consumables in designated waste stream clean1->clean2 clean3 Doff PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe weighing and solubilization of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or vials with caps

  • Calibrated analytical balance

  • Pipettors and appropriate tips

  • Vortex mixer

Procedure:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Perform all subsequent steps in a certified chemical fume hood.

    • Label a clean vial with the compound name, concentration, solvent, and date.

  • Weighing:

    • Place the labeled, empty vial with its cap on the analytical balance and tare it.[9]

    • Carefully add the desired amount of this compound to the vial using a clean spatula. Aim for a quantity that will yield the desired concentration and volume (e.g., for 1 mL of a 10 mM solution, weigh out 2.79 mg).

    • Close the vial and re-weigh it to determine the exact mass of the compound. Record this value.

    • If adjustments are needed, return the vial to the fume hood to add or remove the powder.[9]

  • Solubilization:

    • Based on the actual mass of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

    • Cap the vial securely and vortex gently until the solid is completely dissolved.

  • Storage:

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a clearly labeled and sealed container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[10]

  • Solid Waste:

    • Contaminated consumables such as gloves, weigh paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]

    • This container should be kept closed except when adding waste.[10]

  • Liquid Waste:

    • Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.[11]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[10] The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[10]

  • Spills:

    • In the event of a small spill within the fume hood, absorb the material with a suitable absorbent pad or material.

    • Clean the area with a decontaminating solution.

    • All materials used for cleanup must be disposed of as hazardous solid waste.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[12]

References

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Top-N result to add to graph 6

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Reactant of Route 1
Graveolinine
Reactant of Route 2
Reactant of Route 2
Graveolinine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。